Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C28H33N5O10 |
|---|---|
Peso molecular |
599.6 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[2-[[(2R)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C28H33N5O10/c34-22(29-14-23(35)31-16-25(37)38)13-30-24(36)15-32-27(40)21(33-28(41)43-18-20-9-5-2-6-10-20)11-12-26(39)42-17-19-7-3-1-4-8-19/h1-10,21H,11-18H2,(H,29,34)(H,30,36)(H,31,35)(H,32,40)(H,33,41)(H,37,38)/t21-/m1/s1 |
Clave InChI |
NSNQPZDPXGQEHI-OAQYLSRUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Foundational & Exploratory
Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly, a key pentapeptide derivative. Primarily utilized as a cleavable linker in the development of antibody-drug conjugates (ADCs), its strategic design allows for controlled release of cytotoxic payloads within the tumor microenvironment. This document details its physicochemical properties, outlines a general methodology for its synthesis and purification, and discusses its mechanism of action within the context of ADC technology.
Chemical Structure and Properties
This compound is a protected pentapeptide. The N-terminus of the D-glutamic acid is protected by a carboxybenzyl (Cbz) group, and its side chain is protected as a benzyl (B1604629) ester (Bn). This is followed by a sequence of four glycine (B1666218) residues.
Chemical Structure:
Caption: Schematic representation of this compound.
Physicochemical and Computational Properties:
A summary of the key physicochemical and computational properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₃N₅O₁₀ | [1] |
| Molecular Weight | 599.59 g/mol | [1] |
| CAS Number | 2994293-30-8 | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Purity | ≥98% (commercially available) | [1] |
| Storage Temperature | -20°C, protect from light | [1] |
| Topological Polar Surface Area (TPSA) | 218.33 Ų | [1] |
| LogP (octanol-water partition coefficient) | -0.6456 | [1] |
| Hydrogen Bond Donors | 6 | [1] |
| Hydrogen Bond Acceptors | 9 | [1] |
| Rotatable Bonds | 17 | [1] |
Solubility:
The solubility of protected peptides like this compound is generally low in aqueous solutions. It is predicted to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and methanol. For experimental purposes, it is advisable to test solubility on a small scale before preparing larger solutions.
Experimental Protocols
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using a Fmoc/tBu strategy. A generalized workflow is described below.
Caption: General workflow for the solid-phase synthesis of the target peptide.
Detailed Methodology:
-
Resin Preparation: A suitable resin, such as a pre-loaded Wang or 2-chlorotrityl chloride resin with the first glycine, is swelled in a suitable solvent like DMF.
-
Amino Acid Coupling Cycles:
-
Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in DMF (typically 20%).
-
Washing: The resin is thoroughly washed with DMF and other solvents to remove excess reagents.
-
Coupling: The next Fmoc-protected amino acid (Fmoc-Gly-OH) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) and then added to the resin. This cycle is repeated for the subsequent glycine residues.
-
Final Coupling: For the final residue, Cbz-D-Glu(OBn)-OH is coupled to the N-terminus of the tetra-glycine peptide on the resin.
-
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (B1312306) (TIS) and water to prevent side reactions.
-
Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the resulting solid is lyophilized to obtain the crude product.
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Methodology:
-
Column: A C18 stationary phase column is typically used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% TFA, is employed.
-
Gradient: A linear gradient from a low to a high percentage of solvent B is run to elute the peptide. The exact gradient will need to be optimized.
-
Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection and Analysis: Fractions are collected and analyzed for purity by analytical HPLC and mass spectrometry. Pure fractions are pooled and lyophilized.
Characterization
The identity and purity of the final product should be confirmed by:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the presence of the protecting groups.
-
Analytical RP-HPLC: To determine the purity of the final product.
Application in Antibody-Drug Conjugates (ADCs)
This compound serves as a cleavable linker in ADCs. This linker connects a cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The stability of the linker in systemic circulation and its selective cleavage at the tumor site are critical for the efficacy and safety of the ADC.
Mechanism of Action: Enzymatic Cleavage
The peptide sequence of the linker is designed to be a substrate for lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment and within cancer cells.
Caption: ADC mechanism involving cathepsin-mediated linker cleavage.
Detailed Steps:
-
Targeting: The ADC circulates in the bloodstream and specifically binds to the target antigen on the surface of cancer cells.
-
Internalization: The ADC-antigen complex is internalized by the cancer cell, typically via endocytosis, and trafficked to the lysosome.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B and other proteases recognize and cleave the peptide linker. The cleavage is thought to occur between the glutamic acid and the first glycine residue.
-
Payload Release: The cleavage of the linker liberates the cytotoxic drug from the antibody.
-
Induction of Cell Death: The released drug can then exert its cytotoxic effect, leading to the death of the cancer cell, often through apoptosis.
The inclusion of the D-amino acid (D-Glu) can enhance the stability of the linker against premature degradation by serum proteases.
Conclusion
This compound is a valuable and versatile chemical entity for the development of advanced biotherapeutics, particularly in the field of antibody-drug conjugates. Its well-defined structure and susceptibility to specific enzymatic cleavage make it an attractive linker for achieving targeted drug delivery and improving the therapeutic index of potent cytotoxic agents. A thorough understanding of its chemical properties and the methodologies for its synthesis and purification are essential for its successful application in research and drug development. Further studies to obtain detailed kinetic data for its cleavage by various proteases and to explore its in vivo stability and efficacy in different ADC constructs will continue to be of high interest to the scientific community.
References
Navigating the Solubility Landscape of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The solubility of synthetic peptides is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and overall therapeutic efficacy. This technical guide provides an in-depth analysis of the predicted solubility of the protected pentapeptide, Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly, a cleavable linker utilized in the construction of antibody-drug conjugates (ADCs). Due to the absence of specific experimental data in publicly available literature, this guide leverages established principles of peptide chemistry to predict its solubility profile and offers a comprehensive experimental protocol for its empirical determination.
Physicochemical Properties and Predicted Solubility
The structure of this compound incorporates several features that significantly influence its solubility. The presence of the N-terminal Carboxybenzyl (Cbz) and the benzyl (B1604629) (Bn) ester on the glutamic acid side chain introduces considerable hydrophobicity.[1][2] Conversely, the four consecutive glycine (B1666218) residues contribute to the peptide's flexibility and can participate in hydrogen bonding. The overall character of the peptide is largely non-polar.
Based on these structural characteristics, the solubility of this compound in aqueous solutions is expected to be low.[3] It is predicted to be more soluble in polar aprotic organic solvents that can disrupt hydrophobic interactions and effectively solvate the peptide backbone.[1]
Below is a table summarizing the predicted solubility of this compound in various common laboratory solvents. These predictions are based on general principles of peptide solubility and data for structurally related compounds.[1][4]
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low | The hydrophobic Cbz and Bn protecting groups are expected to dominate, leading to poor solvation in water.[3] |
| Phosphate-Buffered Saline (PBS) | Very Low | Similar to water, the ionic nature of PBS is unlikely to overcome the hydrophobicity of the peptide. |
| Methanol (B129727) (MeOH) | Low to Moderate | Methanol's polarity may allow for some solvation, but the hydrophobic character of the peptide may limit high solubility. |
| Ethanol (B145695) (EtOH) | Low to Moderate | Similar to methanol, ethanol may offer limited solubility. |
| Isopropanol (IPA) | Low | The increased alkyl chain length compared to methanol and ethanol will likely decrease its ability to solubilize the peptide. |
| Acetonitrile (ACN) | Moderate | Acetonitrile is a common solvent for peptides of mixed polarity and may offer reasonable solubility.[1] |
| Dimethylformamide (DMF) | High | DMF is a strong hydrogen bond acceptor and is known to be an excellent solvent for many protected peptides.[4] |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic compounds, making it a likely candidate for effectively solubilizing this peptide.[1][4] |
Experimental Protocol: Determination of Peptide Solubility via Turbidity Assay
To empirically determine the solubility of this compound, a turbidity-based solubility assay is a straightforward and effective method.[5] This protocol outlines the necessary steps for a systematic evaluation in various solvents.
Materials:
-
This compound (lyophilized powder)
-
A selection of solvents to be tested (e.g., Water, PBS, Methanol, Ethanol, Acetonitrile, DMF, DMSO)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Micro-pipettors and sterile tips
-
Spectrophotometer or plate reader capable of measuring absorbance at 600 nm
-
Analytical balance
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh a small amount of the lyophilized peptide (e.g., 5 mg).
-
Prepare a high-concentration stock solution in a solvent in which the peptide is expected to be highly soluble (e.g., DMSO or DMF). For example, dissolve 5 mg in 500 µL of DMSO to create a 10 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution. Visually inspect for any particulate matter.
-
-
Preparation of Test Solutions:
-
Label a series of microcentrifuge tubes for each solvent to be tested.
-
Add a fixed volume of the chosen solvent to each tube (e.g., 500 µL).
-
Create a dilution series by adding increasing volumes of the peptide stock solution to the respective solvent tubes. For example, add 1, 2, 5, 10, 20, and 50 µL of the 10 mg/mL stock to different tubes, resulting in final concentrations of 0.02, 0.04, 0.1, 0.2, 0.4, and 1.0 mg/mL.
-
The final volume in each tube should be kept consistent by adding the appropriate amount of the pure stock solvent (e.g., DMSO) if necessary, although for initial screening, this small volume difference may be negligible.
-
-
Equilibration and Measurement:
-
Vortex each tube vigorously for 1-2 minutes.
-
Allow the tubes to equilibrate at room temperature for a set period (e.g., 1-2 hours) to allow for complete dissolution or precipitation.
-
After equilibration, visually inspect each tube for any signs of precipitation or cloudiness.
-
For a quantitative measurement, transfer an aliquot (e.g., 200 µL) from the supernatant of each tube to a 96-well plate.
-
Measure the absorbance (optical density) at 600 nm. An increase in absorbance indicates turbidity and thus, the solubility limit has been exceeded.
-
-
Data Analysis:
-
Plot the absorbance at 600 nm against the peptide concentration for each solvent.
-
The solubility limit is the concentration at which a significant increase in absorbance is observed.
-
Workflow for Solubility Determination
The following diagram illustrates a logical workflow for assessing the solubility of a protected peptide like this compound.
Caption: A logical workflow for the systematic assessment of protected peptide solubility.
Factors Influencing the Solubility of this compound
Several key factors contribute to the predicted solubility profile of this peptide:
-
Amino Acid Composition: The four consecutive glycine residues provide a flexible, polar backbone. However, the lack of charged side chains limits solubility in aqueous buffers.[3] The solubility of glycine oligomers is known to decrease as the chain length increases, which may also be a contributing factor.[6][7]
-
Protecting Groups: The N-terminal Cbz group and the benzyl ester on the glutamic acid are the dominant features influencing solubility. These bulky, aromatic groups significantly increase the hydrophobicity of the molecule, driving it to be more soluble in organic solvents.[1][2]
-
Peptide Length: As a pentapeptide, it is of moderate length. Generally, longer peptides tend to be less soluble than shorter ones due to increased potential for intermolecular interactions and aggregation.[8]
-
pH and Charge: The peptide has a C-terminal carboxylic acid, which can be deprotonated at higher pH, and the glutamic acid side chain is protected. Therefore, adjusting the pH to the basic range might slightly improve aqueous solubility by ionizing the C-terminus. However, this effect is likely to be minimal due to the overwhelming hydrophobicity of the protecting groups. The isoelectric point (pI) will be in the acidic range, and solubility is generally lowest at the pI.[3]
This technical guide provides a predictive framework and a practical experimental approach for researchers working with this compound. A systematic evaluation of its solubility in various solvent systems is crucial for its successful application in the synthesis of antibody-drug conjugates and other biomedical research.
References
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jpt.com [jpt.com]
A Technical Guide to the Research Applications of D-Amino Acid Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
While biological systems are overwhelmingly composed of L-amino acids, their chiral counterparts, D-amino acids, offer significant advantages for therapeutic and research applications. Peptides constructed from D-amino acids exhibit remarkable resistance to proteolytic degradation, leading to enhanced stability and bioavailability.[1][2][3] This technical guide explores the core research applications of D-amino acid peptides, providing an in-depth analysis of their use in therapeutics, diagnostics, and biomaterials. We present quantitative data on their performance, detailed experimental protocols for their synthesis and characterization, and visualizations of key pathways and workflows to facilitate their adoption in research and drug development.
Introduction to D-Amino Acid Peptides
Amino acids, the building blocks of proteins and peptides, exist as two stereoisomers (enantiomers): L- (levorotatory) and D- (dextrorotatory) forms. These forms are non-superimposable mirror images of each other. In nearly all forms of life, proteins are exclusively made from L-amino acids.[3] Consequently, the cellular machinery, particularly degradative enzymes like proteases, are stereospecific for L-amino acid sequences.[1][4]
Advantages of D-Peptides in Research and Drug Development
The substitution of L-amino acids with D-amino acids imparts several key benefits that are highly attractive for drug development:
-
Enhanced Proteolytic Stability : D-peptides are not readily cleaved by natural proteases, which significantly prolongs their circulation time and bioavailability in vivo.[2][4][6]
-
Reduced Immunogenicity : Because they are poorly processed by antigen-presenting cells, D-peptides are generally less likely to elicit an immune response compared to their L-counterparts.[7]
-
Improved Pharmacokinetics : The increased stability leads to a longer plasma half-life, allowing for less frequent dosing and a more sustained therapeutic effect.[3]
-
High Target Affinity and Specificity : Techniques like mirror-image phage display allow for the discovery of D-peptides that bind to natural L-protein targets with high affinity and specificity, comparable to L-peptides.[8][9][10]
Therapeutic Applications
The enhanced stability of D-peptides makes them powerful candidates for treating a wide range of diseases.
Neurodegenerative Diseases (e.g., Alzheimer's Disease)
A significant area of D-peptide research is in Alzheimer's disease (AD), focusing on inhibiting the aggregation of amyloid-beta (Aβ) and Tau proteins.[11][12] The D-peptide D3, identified through mirror-image phage display, has been shown to reduce Aβ plaque load and inflammation in transgenic mouse models, leading to improved cognitive function.[13] Another D-peptide, ISAD1, binds to the aggregation-prone region of the Tau protein, inhibiting its fibrillization and preventing Tau-mediated cytotoxicity.[12]
Oncology
D-peptides are being developed to disrupt protein-protein interactions that drive cancer growth. For example, D-peptide inhibitors have been designed to target the interaction between p53 and its negative regulator, MDM2.[14][15] Reactivating the p53 tumor suppressor pathway by blocking this interaction can induce apoptosis in cancer cells. One such D-peptide antagonist, DPMI-α, was shown to have a binding affinity of 219 nM for MDM2 and exerted potent p53-dependent growth inhibitory activity in glioblastoma models.[14]
Infectious Diseases
Antimicrobial peptides (AMPs) are a key part of the innate immune system, but their therapeutic use is often limited by poor stability.[16] D-amino acid substitutions can overcome this limitation.[16][17] For instance, an all-D-amino acid version of the antimicrobial peptide polybia-CP (D-CP) showed significantly improved stability against trypsin and chymotrypsin (B1334515) while maintaining its membrane-disrupting mode of action.[16] D-peptides have shown efficacy against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[18]
Table 1: Quantitative Data for Selected Therapeutic D-Peptides
| Peptide Name | Therapeutic Area | Target | Key Quantitative Metric(s) | Reference(s) |
| D3 | Alzheimer's Disease | Amyloid-β (Aβ) Oligomers | Reduced Aβ plaque density and inflammation in APP/PS1 mice. | [13] |
| RR (D-peptide) | Alzheimer's Disease | Amyloid-β (Aβ) | Binding affinity (Kd) for Aβ1-40 = 1.10 µM. | [19] |
| DPMI-α | Oncology | MDM2 | Binding affinity (Kd) for MDM2 = 219 nM. | [14] |
| DPMI-δ | Oncology | MDM2 | Ultrahigh binding affinity (Kd) for MDM2 = 220 pM. | [15] |
| P14 (bicyclic) | Infectious Disease | Gram-positive bacteria | MIC against S. aureus = 8 µg/mL; MIC against MRSA = 32 µg/mL. | [18] |
| D-lys-CP | Infectious Disease | Bacterial membranes | Improved stability against trypsin; reduced hemolytic activity. | [16] |
| pep-20-D12 | Cancer Immunotherapy | CD47/SIRPα | Inhibits "don't eat me" signal to enhance macrophage phagocytosis. | [20] |
Diagnostic Applications
The high specificity and stability of D-peptides make them suitable for diagnostic purposes, particularly in molecular imaging and biomarker detection.[8][21] D-enantiomeric peptides, such as ACI-80 derivatives, have been used as molecular probes to bind to Aβ plaques with high affinity (in the submicromolar range), allowing for the monitoring of plaque load in the brain via imaging techniques.[19] Their resistance to degradation ensures that the imaging agent remains intact long enough to reach its target and be detected. Furthermore, the presence of specific D-amino acid-containing peptides in serum has been linked to age-related disorders, suggesting they could serve as novel biomarkers.[22][23]
Applications in Biomaterials
D-amino acid peptides are increasingly used in the development of advanced biomaterials like hydrogels and scaffolds.[24][25] The incorporation of D-amino acids enhances the resistance of these materials to enzymatic degradation, which is crucial for applications requiring long-term stability, such as tissue engineering and controlled drug release.[26][27] For example, an amphipathic D-peptide, KKd-11, was shown to self-assemble into a hydrogel with improved long-term antimicrobial ability and better resistance to proteases compared to its L-peptide counterpart, making it a promising coating for medical devices to inhibit biofilm formation.[24]
Key Experimental Protocols
The development of D-peptides relies on a set of specialized experimental techniques.
D-Peptide Discovery: Mirror-Image Phage Display
-
Library Screening : A standard phage display library, which expresses billions of random L-peptides, is screened against the synthesized D-target protein.
-
Selection : L-peptides that bind with high affinity to the D-target are isolated and sequenced.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
D-peptides are synthesized chemically, most commonly using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
-
Resin Preparation : An amino acid-loaded solid support (resin) is placed in a reaction vessel.
-
Fmoc Deprotection : The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a base (e.g., piperidine).
-
Amino Acid Coupling : The next Fmoc-protected D-amino acid is activated (e.g., with HBTU/HOBt) and added to the vessel to couple with the deprotected N-terminus.
-
Washing : The resin is washed to remove excess reagents.
-
Cycle Repetition : The deprotection, coupling, and washing steps are repeated for each subsequent D-amino acid in the sequence.
-
Cleavage and Deprotection : Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification : The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Characterization : The final product's identity and purity are confirmed by mass spectrometry.
Stability Assessment: Serum Stability Assay
This assay is critical for evaluating the proteolytic resistance of a peptide.[28][29][30]
-
Preparation : A stock solution of the purified D-peptide is prepared (e.g., 1 mg/mL in DMSO).[28]
-
Incubation : The peptide is added to a solution of human or animal serum (e.g., to a final concentration of 100 µg/mL) and incubated at 37°C.[28]
-
Time Points : Aliquots are taken at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching & Protein Precipitation : The enzymatic reaction in each aliquot is stopped by adding a precipitating solution, such as acetonitrile (B52724) containing trifluoroacetic acid (TFA).[28][31] The sample is vortexed and centrifuged to pellet the precipitated serum proteins.[28]
-
Analysis : The supernatant, containing the peptide, is analyzed by RP-HPLC.
-
Quantification : The peak area corresponding to the intact peptide is measured at each time point and compared to the t=0 sample to determine the percentage of peptide remaining. The half-life (t½) is then calculated.
Signaling Pathways Modulated by D-Peptides: The p53-MDM2 Pathway
A prime example of a D-peptide modulating a critical signaling pathway is the inhibition of the p53-MDM2 interaction in cancer.[14] Under normal conditions, the p53 tumor suppressor protein is kept at low levels by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and uncontrolled cell proliferation. D-peptide inhibitors are designed to mimic the p53 helix that binds to a hydrophobic cleft on MDM2. By competitively binding to this cleft, the D-peptide displaces p53, preventing its degradation. The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to activate genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX), ultimately leading to the death of the cancer cell.[15]
Conclusion and Future Outlook
D-amino acid peptides represent a powerful and versatile platform in biomedical research and drug development. Their inherent resistance to proteolysis overcomes the primary obstacle that has limited the therapeutic potential of natural peptides. Through innovative discovery methods like mirror-image phage display, it is now possible to generate highly specific D-peptide ligands for a vast array of biological targets. The successful application of D-peptides in preclinical models of Alzheimer's disease, cancer, and infectious diseases highlights their immense therapeutic potential. As synthesis and design strategies continue to evolve, D-peptides are poised to become a major class of next-generation therapeutics, offering durable, potent, and highly specific solutions to challenging diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. lifetein.com [lifetein.com]
- 4. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-Generation Phage Display: From D-Peptide Therapeutics to AI-Driven Discovery - Creative Biolabs [biotechphage.com]
- 6. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mirror-Image Phage Display for the Selection of D-Amino Acid Peptide Ligands as Potential Therapeutics [pubmed.ncbi.nlm.nih.gov]
- 8. Mirror image phage display—a method to generate d-peptideligands for use in diagnostic or therapeutical applications - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. Identification of D-peptide ligands through mirror-image phage display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel D-amino acid peptide with therapeutic potential (ISAD1) inhibits aggregation of neurotoxic disease-relevant mutant Tau and prevents Tau toxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 14. D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Ultrahigh Affinity D-Peptide Antagonist Of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Frontiers | Use of Peptides for the Management of Alzheimer’s Disease: Diagnosis and Inhibition [frontiersin.org]
- 20. Peptide drugs: a new direction in cancer immunotherapy | Cancer Biology & Medicine [cancerbiomed.org]
- 21. Diagnostics [direct-peptides1.s3.us-east.cloud-object-storage.appdomain.cloud]
- 22. Identification of ᴅ-amino acid-containing peptides in human serum | PLOS One [journals.plos.org]
- 23. [PDF] D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? | Semantic Scholar [semanticscholar.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. benchchem.com [benchchem.com]
- 29. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
An In-depth Technical Guide to Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly: A Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, supplier information, and potential applications of the peptide linker, Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly, in the development of Antibody-Drug Conjugates (ADCs).
Introduction
This compound is a specialized chemical compound with the CAS Number 2994293-30-8 .[1] It is primarily utilized as a cleavable linker in the field of oncology research and drug development, specifically in the construction of Antibody-Drug Conjugates (ADCs).[2][3] ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker component is critical to the success of an ADC, and this compound's peptide-based structure is designed to be stable in circulation and selectively cleaved by enzymes within the target tumor cell.
Physicochemical and Supplier Data
The following tables summarize the key quantitative data for this compound, compiled from various suppliers.
Table 1: Chemical Properties
| Property | Value | Reference |
| CAS Number | 2994293-30-8 | [1] |
| Molecular Formula | C28H33N5O10 | [1][3] |
| Molecular Weight | 599.59 g/mol | [1] |
| Purity | ≥95% to ≥98% | [1][2] |
| Storage Temperature | -20°C | [1][3] |
Table 2: Supplier Information
| Supplier | Purity | Additional Information |
| ChemScene | ≥98% | Offers custom synthesis and other services.[1] |
| GlpBio | >95.00% | Provides Certificate of Analysis and Safety Data Sheet.[2] |
| Immunomart | Not specified | Described as a cleavable linker for ADCs.[3] |
| Amaybio | Not specified | Listed under their chemical products. |
Proposed Mechanism of Action and Signaling Pathway
As a peptide-based linker, this compound is likely designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells. The proposed intracellular cleavage pathway is depicted below.
Experimental Protocols
The following are proposed, detailed methodologies for key experiments involving this compound in the development of an ADC. These protocols are based on established methods for similar peptide linkers.
Protocol for ADC Conjugation
This protocol describes a potential method for conjugating this compound to a monoclonal antibody (mAb) and a cytotoxic payload.
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Cytotoxic payload with a suitable reactive group
-
Reducing agent (e.g., TCEP)
-
Conjugation buffer (e.g., PBS)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., SEC-HPLC)
Procedure:
-
Antibody Preparation: Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of TCEP to generate reactive thiol groups.
-
Linker-Payload Activation: Activate the carboxylic acid group of this compound using a suitable coupling agent (e.g., HBTU) and react it with the cytotoxic payload.
-
Conjugation: Add the activated linker-payload to the reduced mAb solution and incubate at a controlled temperature and pH to allow for covalent bond formation.
-
Quenching: Stop the reaction by adding a quenching reagent to cap any unreacted thiol groups.
-
Purification: Purify the resulting ADC from unconjugated mAb, free payload, and other reactants using size-exclusion chromatography.
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and stability.
Protocol for In Vitro Cleavage Assay
This assay is designed to evaluate the enzymatic cleavage of the linker and the release of the payload.
Materials:
-
Purified ADC
-
Cathepsin B enzyme
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)
-
Reducing agent (e.g., DTT)
-
LC-MS/MS system
Procedure:
-
Assay Setup: In a microcentrifuge tube, combine the purified ADC with Cathepsin B in the assay buffer. Include a control sample without the enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Preparation: At each time point, stop the reaction by adding a precipitation agent (e.g., acetonitrile). Centrifuge to pellet the protein and collect the supernatant.
-
Analysis: Analyze the supernatant by LC-MS/MS to detect and quantify the released payload.
-
Data Interpretation: Plot the concentration of the released payload over time to determine the cleavage kinetics of the linker.
Conclusion
This compound represents a promising cleavable linker for the development of next-generation Antibody-Drug Conjugates. Its peptide-based design allows for potential protease-mediated cleavage within the target cell, offering a mechanism for controlled payload release. The provided protocols offer a foundational framework for researchers to incorporate this linker into their ADC development programs. Further characterization and in vivo studies will be essential to fully elucidate its therapeutic potential.
References
The Benzyl Ester as a Guardian of Glutamic Acid's Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and the development of novel therapeutics, the precise control of reactive functional groups is paramount. Glutamic acid, with its side-chain carboxylic acid, presents a unique challenge, requiring a robust protection strategy to prevent unwanted side reactions during peptide chain elongation. The benzyl (B1604629) ester has long stood as a reliable and versatile protecting group for the γ-carboxyl group of glutamic acid, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[1][2] This technical guide provides a comprehensive overview of the role and application of benzyl ester protection for glutamic acid, complete with quantitative data, detailed experimental protocols, and visual workflows to support researchers in this critical aspect of chemical biology and drug discovery.
The Core Principle: Orthogonal Protection in Peptide Synthesis
Modern peptide synthesis relies on the principle of orthogonality, where different protecting groups can be removed under distinct chemical conditions without affecting others.[3] This allows for the selective deprotection of the Nα-amino group for chain elongation while the side-chain protecting groups remain intact. The benzyl ester fits seamlessly into the tert-butoxycarbonyl (Boc) protection strategy. In this scheme, the Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the benzyl ester protecting the glutamic acid side chain is stable under these conditions.[1] It is typically removed at the final stage of synthesis under stronger conditions, such as catalytic hydrogenolysis or treatment with strong acids like hydrofluoric acid (HF).[1][3]
A Comparative Look: Benzyl Ester vs. Other Protecting Groups
While the benzyl ester is a cornerstone of the Boc/Bzl strategy, the choice of a protecting group is often dictated by the overall synthetic scheme. The most common alternative is the tert-butyl (tBu) ester, which is predominantly used in the fluorenylmethyloxycarbonyl (Fmoc) strategy.[2][4] The following table summarizes a comparison of these two key protecting groups for the glutamic acid side chain.
| Protecting Group | Typical Synthetic Strategy | Deprotection Conditions | Advantages | Disadvantages | Typical Yield (Coupling) |
| Benzyl Ester (OBzl) | Boc/Bzl | Catalytic Hydrogenolysis (e.g., H₂/Pd/C, transfer hydrogenation); Strong acids (e.g., HF, TFMSA) | Stable to TFA used for Boc removal; Avoids repeated strong acid treatment if removed by hydrogenolysis; Orthogonal to many other protecting groups.[1] | Requires a catalyst for hydrogenolysis which can be poisoned; Strong acid cleavage can damage sensitive peptides.[1] | 85-95%[1] |
| tert-Butyl Ester (OtBu) | Fmoc/tBu | Moderate to strong acids (e.g., TFA) | Cleaved simultaneously with the peptide from most resins in the Fmoc strategy; Avoids the use of heavy metal catalysts.[2] | Not stable to the acidic conditions used for Boc deprotection; Repeated TFA exposure can lead to side reactions. | 80-90%[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments involving benzyl ester protection of glutamic acid.
Protocol 1: Synthesis of γ-Benzyl L-Glutamate
This protocol describes a method for the direct esterification of L-glutamic acid to form the γ-benzyl ester.
Materials:
-
L-Glutamic Acid
-
Benzyl Alcohol
-
60% Sulfuric Acid
-
Sodium Bicarbonate
-
Ice
-
Deionized Water
-
Acetone
-
Diethyl Ether
Procedure:
-
In a 12 L round bottom flask equipped with a distillation head, combine 1416 g of L-glutamic acid, 1560 g of 60% sulfuric acid, and 1152 g of benzyl alcohol.[5]
-
Heat the mixture to 70°C and stir for 45 minutes.[5]
-
Cool the solution and then apply a reduced pressure of approximately 100 mm.[5]
-
Reheat the mixture to 70°C and distill off the water for about 4.5 hours.[5]
-
After allowing the mixture to stand overnight, slowly add the viscous solution to a stirred mixture of 1613 g of sodium bicarbonate, 1.2 kg of ice, and 12 L of water.[5]
-
Collect the resulting precipitate by filtration and wash with approximately 8 L of carbon dioxide-free water and 8 L of acetone.[5]
-
Air-dry the precipitate, then triturate with 2 L of diethyl ether and dry to yield the crude γ-benzyl L-glutamate.[5]
-
For purification, recrystallize the crude product from 12.5 L of hot water. After cooling and overnight refrigeration, collect the crystals, wash with cold water and then THF, and dry in vacuo.[5]
Expected Yield: Approximately 693 g of pure γ-benzyl L-glutamate.[5]
Protocol 2: Deprotection of Benzyl Ester by Catalytic Transfer Hydrogenation
This method provides a mild alternative to high-pressure hydrogenolysis for the removal of the benzyl protecting group.
Materials:
-
Benzyl-protected peptide
-
10% Palladium on Carbon (Pd/C)
-
Formic Acid
-
Methanol
Procedure:
-
Dissolve the benzyl-protected peptide in a suitable solvent such as methanol.
-
To this solution, add 10% Palladium on Carbon (10% by weight of the peptide).
-
Add formic acid as the hydrogen donor.[6]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within minutes.[6]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the catalyst by filtration through a pad of Celite.
-
Evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Quantitative Data: This method has been shown to afford quantitative removal of various benzyl-based protecting groups.[7]
Visualizing the Workflow and a Relevant Signaling Pathway
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Caption: Experimental workflow for utilizing benzyl ester-protected glutamic acid in SPPS.
Caption: Simplified overview of a glutamatergic signaling pathway.
Application in Drug Development
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling pathways are implicated in a vast array of physiological and pathological processes, including learning, memory, and neurodegenerative diseases.[8][9] The development of drugs that modulate glutamatergic signaling is a major focus of neuroscience research.[10]
The synthesis of peptide-based drugs or molecular probes targeting glutamate receptors often requires the use of protected glutamic acid derivatives. By employing benzyl ester protection, medicinal chemists can incorporate glutamic acid or its analogs into complex peptide sequences with high fidelity. This enables the creation of novel agonists, antagonists, or allosteric modulators of glutamate receptors, which can be invaluable tools for dissecting signaling pathways and for developing new therapeutic agents for neurological and psychiatric disorders.[11]
Conclusion
The benzyl ester protection of the glutamic acid side chain is a well-established and robust strategy that remains highly relevant in modern peptide chemistry and drug development. Its compatibility with the Boc/Bzl SPPS workflow, coupled with reliable methods for its removal, ensures its continued utility. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently employ this essential tool in their synthetic endeavors. By understanding the principles and mastering the techniques associated with benzyl ester protection, scientists can continue to push the boundaries of peptide science and contribute to the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. prepchem.com [prepchem.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. benchchem.com [benchchem.com]
- 8. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamic Acid: Synthesis, Pathways, Receptors, Uses And More [prepladder.com]
- 11. Synthesis of conformationally constrained glutamic acid homologues and investigation of their pharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for Solid-Phase Synthesis of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on an insoluble polymer support.[1] This application note provides a detailed protocol for the synthesis of the pentapeptide Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly using Fmoc/tBu chemistry. The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.[2] The N-terminus is capped with a carboxybenzyl (Cbz) group, and the side chain of D-glutamic acid is protected with a benzyl (B1604629) (Bn) group. This protocol outlines the use of 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the final peptide while keeping the acid-labile side-chain protecting groups intact if desired.[3]
Experimental Protocols
This protocol is based on the Fmoc/tBu strategy, where the temporary Nα-Fmoc protecting group is removed by a mild base (piperidine), and the permanent side-chain protecting groups are removed by a strong acid (trifluoroacetic acid) during the final cleavage step.[4]
Materials and Reagents
-
2-Chlorotrityl chloride resin (100-200 mesh)
-
Fmoc-Gly-OH
-
Fmoc-D-Glu(OBn)-OH
-
Benzyl chloroformate (Cbz-Cl)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638), peptide synthesis grade
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)[5]
-
1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)[6]
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
Step 1: Resin Preparation and Loading of the First Amino Acid (Fmoc-Gly-OH)
-
Swell the 2-chlorotrityl chloride resin in DCM (10 mL/g of resin) for at least 30 minutes in a reaction vessel with gentle agitation.[7][8]
-
Drain the DCM.
-
Dissolve Fmoc-Gly-OH (2 equivalents relative to the resin loading capacity) and DIPEA (4 equivalents) in DCM.[7]
-
Add the amino acid solution to the swollen resin and agitate the mixture for 1-2 hours at room temperature.[7]
-
To cap any unreacted sites on the resin, add a mixture of DCM:MeOH:DIPEA (17:2:1, v/v) and agitate for 30 minutes.[7]
-
Drain the capping solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
Step 2: Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[9][10]
-
Agitate the mixture at room temperature for 20-30 minutes.[9]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 times).
Step 3: Coupling of Subsequent Amino Acids (Gly, Gly, Gly, D-Glu(Bn))
This cycle is repeated for each of the subsequent amino acids in the sequence.
-
In a separate vessel, dissolve the next Fmoc-amino acid (Fmoc-Gly-OH or Fmoc-D-Glu(OBn)-OH) (2 equivalents) and HBTU (2 equivalents) in DMF.[6]
-
Add DIPEA (4 equivalents) to the activation mixture.[6]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a Kaiser test.[11]
-
After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Proceed to the Fmoc deprotection step for the next amino acid in the sequence.
Step 4: N-terminal Cbz Capping
-
After the final Fmoc deprotection of the D-Glu residue, wash the resin with DCM.
-
In a separate vessel, dissolve benzyl chloroformate (Cbz-Cl) (3 equivalents) in DCM.
-
Add DIPEA (3.5 equivalents) to the peptide-resin, followed by the Cbz-Cl solution.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the solution and wash the resin with DCM (3 times) and DMF (3 times).
Step 5: Cleavage and Side-Chain Deprotection
-
Wash the Cbz-capped peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.[9]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[9]
-
Agitate the mixture at room temperature for 2-3 hours.[9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[9]
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[9]
Step 6: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[9]
-
Centrifuge the mixture to pellet the peptide and decant the ether.[9]
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum.
-
The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following table summarizes the key quantitative parameters for the solid-phase synthesis of this compound.
| Step | Reagent | Equivalents (relative to resin loading) | Solvent | Reaction Time |
| Resin Loading | Fmoc-Gly-OH | 2 | DCM | 1-2 hours |
| DIPEA | 4 | DCM | 1-2 hours | |
| Fmoc Deprotection | 20% Piperidine | - | DMF | 20-30 minutes |
| Amino Acid Coupling | Fmoc-Amino Acid | 2 | DMF | 1-2 hours |
| HBTU | 2 | DMF | 1-2 hours | |
| DIPEA | 4 | DMF | 1-2 hours | |
| N-terminal Capping | Cbz-Cl | 3 | DCM | 2 hours |
| DIPEA | 3.5 | DCM | 2 hours | |
| Cleavage | 95% TFA / 2.5% TIS / 2.5% H₂O | - | - | 2-3 hours |
Mandatory Visualization
Caption: Workflow for the solid-phase synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptideweb.com [peptideweb.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for the Enzymatic Use of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly is a synthetic peptide derivative designed for use as a cleavable linker in the development of targeted therapeutics, most notably Antibody-Drug Conjugates (ADCs). Its unique structure allows for selective cleavage by specific intracellular proteases, leading to the controlled release of a conjugated payload within target cells. This document provides detailed application notes and experimental protocols for researchers utilizing this substrate to study enzyme activity and characterize drug-release mechanisms.
The fundamental principle behind the application of this compound in ADCs lies in its stability in systemic circulation and its susceptibility to enzymatic cleavage within the lysosomal compartment of cancer cells. Upon internalization of an ADC containing this linker, lysosomal proteases, which are often upregulated in tumor cells, recognize and hydrolyze the peptide sequence, liberating the cytotoxic agent in close proximity to its intracellular target.
Mechanism of Action: A Focus on Lysosomal Proteases
The cleavage of peptide linkers in ADCs is a critical step in their mechanism of action. While the specific enzyme that preferentially cleaves this compound has not been definitively identified in publicly available literature, it is hypothesized to be a substrate for lysosomal cysteine proteases, such as Cathepsin B, L, or S. These enzymes are known to be responsible for the degradation of a variety of peptide linkers.
The general workflow for the intracellular processing of an ADC featuring a cleavable linker like this compound is depicted below.
Data Presentation
The enzymatic cleavage of this compound can be characterized by determining key kinetic parameters. The following tables are provided as templates for summarizing empirical data obtained from the experimental protocols outlined below.
Table 1: Enzyme Specificity for this compound Cleavage
| Enzyme | Relative Cleavage Efficiency (%)* |
| Cathepsin B | Data to be determined |
| Cathepsin L | Data to be determined |
| Cathepsin S | Data to be determined |
| Other Protease(s) | Data to be determined |
*Relative cleavage efficiency can be determined from initial reaction rates under standardized conditions.
Table 2: Kinetic Parameters for the Cleavage of this compound by the Primary Enzyme
| Parameter | Value | Units |
| Km (Michaelis Constant) | Data to be determined | µM |
| Vmax (Maximum Velocity) | Data to be determined | RFU/s or µM/s |
| kcat (Turnover Number) | Data to be determined | s-1 |
| kcat/Km (Catalytic Efficiency) | Data to be determined | M-1s-1 |
Experimental Protocols
The following protocols provide a framework for the in vitro characterization of this compound as an enzyme substrate. These protocols are based on established methods for assessing the enzymatic cleavage of peptide linkers in ADCs.
Protocol 1: Fluorometric Assay for Screening Enzyme Specificity
This protocol is designed for the rapid screening of various proteases to identify which enzymes effectively cleave the this compound substrate. This requires the synthesis of a fluorogenic version of the substrate, for example, by attaching a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) and a quencher to the peptide.
Application Notes and Protocols for Catalytic Hydrogenolysis in Cbz and Bn Deprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and natural product development, the use of protecting groups is a cornerstone strategy for the selective transformation of multifunctional molecules.[1][2] Among the most utilized protecting groups for amines and hydroxyl functionalities are the Carboxybenzyl (Cbz or Z) and Benzyl (B1604629) (Bn) groups, respectively. Their popularity stems from their general stability across a wide array of reaction conditions and their susceptibility to removal under mild conditions. Catalytic hydrogenolysis has emerged as a premier method for the deprotection of both Cbz and Bn groups, lauded for its efficiency, clean reaction profiles, and amenability to scale-up.[1][2][3]
This document provides detailed application notes, experimental protocols, and comparative data for the catalytic hydrogenolysis-mediated deprotection of Cbz and Bn groups.
Mechanism of Action
The generally accepted mechanism for the catalytic hydrogenolysis of Cbz and Bn groups occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[1] The process can be summarized in the following key steps:
-
Adsorption: Both the substrate (Cbz- or Bn-protected compound) and molecular hydrogen (H₂) adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The adsorbed molecular hydrogen undergoes dissociative chemisorption, forming reactive palladium hydride species on the catalyst surface.[1]
-
Bond Cleavage: The benzylic carbon-heteroatom (C-N for Cbz, C-O for Bn) bond of the adsorbed substrate is cleaved by the active palladium hydride species.
-
Product Formation & Desorption: This cleavage results in the formation of the deprotected amine or alcohol and toluene (B28343) (from the benzyl group). In the case of Cbz deprotection, an unstable carbamic acid intermediate is formed, which readily decarboxylates to yield the free amine and carbon dioxide.[4][5] The final products then desorb from the catalyst surface, regenerating the active sites for subsequent catalytic cycles.[1]
Key Experimental Parameters
Several factors significantly influence the efficiency and selectivity of Cbz and Bn deprotection via catalytic hydrogenolysis:
-
Catalyst Selection: Palladium on carbon (Pd/C) is the most common catalyst, with 5% or 10% loading being standard.[1][6] Other catalysts like Pearlman's catalyst (Pd(OH)₂/C) can be more active and less prone to catalyst poisoning.[7] The choice of catalyst support can also influence activity.
-
Catalyst Loading: Typically, catalyst loading ranges from 1 to 20 mol% of palladium.[1] Higher loadings can increase reaction rates but also add to the cost and may complicate filtration.
-
Hydrogen Source: Molecular hydrogen (H₂) gas is the most common hydrogen source, typically supplied via a balloon or a pressurized system.[1] Alternatively, transfer hydrogenolysis utilizing hydrogen donors such as ammonium (B1175870) formate (B1220265), formic acid, or cyclohexadiene can be employed, which circumvents the need for handling H₂ gas.[1][7][8]
-
Solvent: A variety of solvents can be used, with alcohols (methanol, ethanol) and ethyl acetate (B1210297) being the most common due to their ability to dissolve a wide range of substrates and their compatibility with the reaction conditions.[6]
-
Temperature and Pressure: Most hydrogenolysis reactions are conducted at room temperature and atmospheric pressure (using a hydrogen balloon).[1] For more sterically hindered or less reactive substrates, elevated temperatures and pressures may be necessary.[9]
-
Substrate Concentration: The concentration of the substrate can impact the reaction rate. In some cases, higher concentrations can lead to faster catalyst deactivation.[9]
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the catalytic hydrogenolysis of Cbz and Bn protected compounds.
Table 1: Catalytic Hydrogenolysis for N-Cbz Deprotection
| Substrate Example | Catalyst (Loading) | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cbz-protected amino acid | 10% Pd/C | H₂ (balloon) | Methanol (B129727) | Room Temp | 1-4 | >95 | [10] |
| Cbz-D-Phe-Pro-Val-Orn(Boc)-Leu-OMe | 10% Pd/C | H₂ (balloon) | Micellar Medium | Room Temp | - | High | [10] |
| N-Cbz protected amine | 10% Pd/C | Ammonium Formate | Methanol | Room Temp | 0.5-2 | >90 | [1] |
| Cbz-protected peptide | 10% Pd/CaCO₃ | H₂ (flow) | Methanol | 40 | <1 | High | [11] |
| N-Cbz p-aminobenzoate | 10% Pd/C & NaBH₄ | In situ from NaBH₄ | Methanol | Room Temp | 0.5 | 92 | [12] |
Table 2: Catalytic Hydrogenolysis for O-Bn Deprotection
| Substrate Example | Catalyst (Loading) | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| O-benzyl protected N-Boc-tyrosine | 10% Pd/C | H₂ (flow) | EtOH:EtOAc (1:1) | 60 | <1 | 100 | [9] |
| O-benzyl protected carbohydrate | 10% Pd/C | Formic Acid | - | - | - | High | [8] |
| N-benzyl dioctylamine | 10% Pd/C, 10% Nb₂O₅/C | H₂ (balloon) | Methanol | Room Temp | 1 | >95 | [2] |
| Benzyl ester | 10% Pd/C | H₂ (gas) | - | - | - | High | [9] |
| O-benzyl protected compound | 5% Pd/C | H₂ (flow, 80 bar) | Ethanol | 60 | <1 | High | [9] |
Experimental Protocols
Protocol 1: Standard Cbz/Bn Deprotection using Hydrogen Gas
This protocol describes a general procedure for the deprotection of Cbz and Bn groups using palladium on carbon and hydrogen gas.
Materials:
-
Cbz- or Bn-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Anhydrous solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Round-bottom flask
-
Magnetic stir bar
-
Septum
-
Vacuum/inert gas manifold
-
Hydrogen gas balloon
-
Celite® or other filtration aid
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the Cbz- or Bn-protected substrate (1.0 mmol). Dissolve the substrate in a suitable solvent (10-20 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20 mol% Pd) to the solution.[1]
-
Hydrogen Atmosphere: Seal the flask with a septum. Using a vacuum/inert gas manifold, carefully evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Introduce Hydrogen: Replace the inert gas atmosphere with hydrogen by evacuating the flask and backfilling with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three times to ensure an atmosphere of hydrogen.[1]
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and flush the flask with an inert gas.
-
Filtration: Dilute the reaction mixture with the reaction solvent and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the solvent. Caution: The Pd/C catalyst is pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air. Quench the catalyst on the Celite pad with water before disposal.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected product, which can be purified further if necessary (e.g., by column chromatography or recrystallization).[2]
Protocol 2: Cbz/Bn Deprotection using Transfer Hydrogenolysis with Ammonium Formate
This protocol provides an alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor.
Materials:
-
Cbz- or Bn-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Anhydrous methanol
-
Round-bottom flask
-
Magnetic stir bar
-
Reflux condenser (if heating is required)
-
Celite® or other filtration aid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the Cbz- or Bn-protected substrate (1.0 mmol) and 10% Pd/C (an equal weight to the substrate can be a starting point) in dry methanol (10 mL).[1]
-
Hydrogen Donor Addition: Add anhydrous ammonium formate (approximately 5-10 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to reflux if necessary.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Follow steps 7-9 from Protocol 1.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. thalesnano.com [thalesnano.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Purification of Cbz-Protected Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Cbz-protected peptides using reversed-phase high-performance liquid chromatography (RP-HPLC). The information herein is intended to guide researchers in developing robust and efficient purification methods, addressing common challenges associated with the hydrophobicity of the benzyloxycarbonyl (Cbz) protecting group.
Introduction
The benzyloxycarbonyl (Cbz) group is a widely used amine-protecting group in peptide synthesis due to its stability under a variety of reaction conditions. However, the aromatic nature of the Cbz group imparts significant hydrophobicity to the peptide, which can present challenges during RP-HPLC purification. These challenges include poor solubility, peak broadening, and low recovery. This application note outlines a systematic approach to optimize the purification of Cbz-protected peptides, ensuring high purity and yield. The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC), using C18-modified silica (B1680970) as the stationary phase and UV detection[1].
Key Considerations for Cbz-Protected Peptide Purification
The success of purifying Cbz-protected peptides by RP-HPLC hinges on several critical parameters that influence the separation of the target peptide from impurities.[2] These impurities can include deletion sequences, truncated peptides, and by-products from the cleavage of other protecting groups.[1]
Hydrophobicity: The Cbz group significantly increases the hydrophobicity of the peptide, leading to stronger retention on reversed-phase columns. This necessitates the use of stronger organic mobile phases for elution.
Solubility: Cbz-protected peptides often exhibit poor solubility in aqueous solutions.[3] Proper sample preparation is therefore crucial to prevent precipitation on the column and ensure efficient separation.
Secondary Interactions: The aromatic ring of the Cbz group can engage in π-π stacking interactions with the stationary phase or other peptide molecules, potentially leading to peak broadening and tailing.
Experimental Protocols
Materials and Equipment
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector
-
Reversed-phase HPLC column (C18 is recommended as a starting point)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), HPLC-grade
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC-grade (for sample dissolution if necessary)
-
0.2 µm syringe filters
Sample Preparation
Proper sample preparation is critical to avoid issues like column clogging and poor chromatographic performance.
-
Dissolution:
-
Initially, attempt to dissolve the lyophilized crude Cbz-protected peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
If the peptide is insoluble, dissolve the crude product in a minimal amount of a strong organic solvent such as DMSO.[4][5]
-
Once dissolved, dilute the sample with the initial mobile phase to a concentration suitable for injection. Ensure the final concentration of the strong solvent is low enough to not cause peak distortion.
-
-
Filtration: Filter the dissolved sample through a 0.2 µm syringe filter to remove any particulate matter before injection.[6]
HPLC Method Development and Optimization
A two-step approach is recommended for developing an efficient purification method: a scouting run followed by an optimized, focused gradient run.
Step 1: Analytical Scouting Run
The purpose of the scouting run is to determine the approximate retention time of the target Cbz-protected peptide.
-
Column: Use an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 120 Å pore size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient: Run a broad linear gradient to identify the elution point of the target peptide. A typical scouting gradient is 20% to 90% B over 20 minutes.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: Monitor the elution profile at 220 nm (for the peptide backbone) and 254 nm or 280 nm (if other aromatic residues are present).[1]
-
Analysis: Identify the peak corresponding to the Cbz-protected peptide, which can be confirmed by mass spectrometry of the collected fraction. Note the percentage of mobile phase B at which the peptide elutes.
Step 2: Preparative Purification with a Focused Gradient
Based on the scouting run, design a focused gradient for the preparative separation to maximize resolution and loading capacity.
-
Column: Use a preparative C18 column with the same stationary phase chemistry as the analytical column (e.g., 21.2 x 250 mm, 5-10 µm particle size, 120 Å pore size).
-
Mobile Phase: Same as the analytical run.
-
Gradient: Create a shallow gradient around the elution point determined in the scouting run. For example, if the peptide eluted at 60% B, a focused gradient could be 50% to 70% B over 30-60 minutes. Peptide gradients are often shallow, with a rate of increase of 1% to 4% per minute.[2]
-
Flow Rate: Scale the flow rate according to the column diameter. For a 21.2 mm ID column, a typical flow rate is in the range of 15-25 mL/min.
-
Loading: The typical loading capacity for synthetic peptides is in the range of 1 to 2 mg per mL of packed column volume.[7]
-
Fraction Collection: Collect fractions across the peak of interest.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Post-Purification: Combine the pure fractions and remove the solvents by lyophilization.[2]
Data Presentation
The following tables summarize typical parameters for the HPLC purification of Cbz-protected peptides.
Table 1: HPLC Column Specifications
| Parameter | Analytical Column | Preparative Column | Rationale |
| Stationary Phase | C18 | C18 | Good retention for hydrophobic peptides. C8 or C4 can be used for very hydrophobic peptides.[4] |
| Particle Size | 3-5 µm | 5-10 µm | Smaller particles for higher resolution in analytical, larger for lower backpressure in preparative. |
| Pore Size | 120 Å | 120 Å | Appropriate for small to medium-sized peptides. |
| Inner Diameter | 4.6 mm | 10-50 mm | Scaling up for higher loading capacity. |
| Length | 150-250 mm | 150-250 mm | Longer columns provide better resolution. |
Table 2: Mobile Phase Composition
| Component | Function | Typical Concentration |
| Solvent A | Aqueous phase | HPLC-grade Water |
| Solvent B | Organic phase | HPLC-grade Acetonitrile |
| Ion-Pairing Agent | Improves peak shape and resolution | 0.1% TFA[2] |
Table 3: Gradient Profiles
| Run Type | Purpose | Typical Gradient | Gradient Slope |
| Scouting | Determine elution point | 20% to 90% B in 20 min | ~3.5% / min |
| Focused | High-resolution purification | ±10% around elution point over 30-60 min | 0.5-1.0% / min |
Table 4: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with silica, peptide aggregation | Increase TFA concentration, use a shallower gradient, increase column temperature.[8] |
| Poor Peak Shape (Broadening) | High hydrophobicity, slow kinetics | Optimize gradient slope, lower the flow rate, increase column temperature.[8] |
| Low Recovery | Poor solubility, irreversible adsorption | Dissolve sample in a stronger solvent (e.g., DMSO), passivate the HPLC system.[5][8] |
| Precipitation on Column | Sample insolubility in mobile phase | Ensure complete dissolution of the sample before injection, use a suitable co-solvent in the sample preparation. |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purification of Cbz-protected peptides.
Caption: Workflow for HPLC purification of Cbz-protected peptides.
Conclusion
The successful purification of Cbz-protected peptides by RP-HPLC is readily achievable through a systematic approach to method development. By carefully considering the hydrophobic nature of the Cbz group and optimizing sample preparation, column selection, and gradient conditions, researchers can overcome common challenges and obtain highly pure peptides for their downstream applications. The protocols and guidelines presented in this application note provide a solid foundation for developing robust and efficient purification strategies.
References
Application Notes and Protocols: Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly in Protease Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention. The development of specific protease inhibitors requires robust and reliable screening assays to identify and characterize potential drug candidates from large compound libraries. A key component of such assays is a suitable substrate that is efficiently and selectively cleaved by the target protease.
This document provides detailed application notes and protocols for the hypothetical use of the synthetic peptide, Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly , as a fluorogenic substrate in high-throughput screening (HTS) for inhibitors of a specific protease. While this peptide is noted as a cleavable linker in antibody-drug conjugates, its structure lends itself to adaptation as a protease substrate. For the purpose of this application note, we will postulate its use in screening for inhibitors of Glutamyl Endopeptidase-Like Protease (GELP) , a hypothetical enzyme with a preference for cleaving after glutamic acid residues.
The proposed assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET), a widely used method in drug discovery for its sensitivity and amenability to automation.[1]
Principle of the FRET-Based Protease Assay
The FRET-based assay utilizes a modified version of the this compound peptide, herein referred to as GELP-FRET Substrate . This substrate is chemically modified to incorporate a fluorophore at one end and a quencher at the other.
-
Intact Substrate: In its uncleaved state, the close proximity of the fluorophore and quencher allows for FRET to occur, resulting in the quenching of the fluorophore's emission.
-
Cleaved Substrate: Upon cleavage of the peptide bond by the target protease (GELP), the fluorophore and quencher are separated. This separation disrupts FRET, leading to a measurable increase in fluorescence intensity.
-
Inhibition: The presence of an effective inhibitor prevents the protease from cleaving the substrate, resulting in a low fluorescence signal.
This principle allows for the rapid and sensitive quantification of protease activity and its inhibition.[2]
References
Application of Glutamic Acid Peptides in Hydrogel Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamic acid-containing peptides are versatile building blocks for the construction of hydrogels for a wide range of biomedical applications. Their inherent biocompatibility, biodegradability, and the presence of carboxylic acid side chains make them highly tunable for creating "smart" materials that can respond to environmental stimuli. These hydrogels are extensively explored for tissue engineering, controlled drug delivery, and as scaffolds for regenerative medicine. This document provides detailed application notes and protocols based on current research for utilizing glutamic acid peptides in hydrogel formation.
The self-assembly of these peptides is often driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects.[1] The presence of glutamic acid residues, with their negatively charged carboxyl groups at physiological pH, allows for ionic cross-linking and pH-responsive behavior.[2][3] This enables the design of hydrogels with tunable mechanical properties and controlled release profiles for therapeutic agents.
Key Applications
Glutamic acid peptide hydrogels have demonstrated significant potential in several key biomedical areas:
-
Tissue Engineering: These hydrogels can mimic the extracellular matrix (ECM), providing a hydrated and porous 3D environment that supports cell adhesion, proliferation, and differentiation.[4][5] Their tunable mechanical properties allow for the creation of scaffolds that match the stiffness of various soft tissues.[6][7]
-
Drug Delivery: The porous network of the hydrogel can encapsulate a wide variety of therapeutic molecules, from small drugs to large proteins.[2][8] The release of these therapeutics can be controlled by the hydrogel's degradation rate or in response to specific stimuli like pH.[3][9]
-
Self-Healing Materials: By incorporating dynamic non-covalent cross-links, such as those formed by β-sheet peptide assembly, it is possible to create hydrogels that can self-heal after mechanical failure.[6][7][10] This property is particularly valuable for applications in load-bearing tissues.
Experimental Protocols
Protocol 1: Synthesis of a Self-Healing Hybrid Hydrogel
This protocol describes the synthesis of a hybrid hydrogel composed of a poly(γ-glutamic acid) (γ-PGA) backbone physically cross-linked with self-assembling β-sheet peptides.[6][11][12]
Materials:
-
Poly(γ-glutamic acid) (γ-PGA)
-
Azide-modified β-sheet forming peptide (e.g., N3-D2I4D2)[11]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis tubing (e.g., 3.5 kDa MWCO)
-
Deionized water
Procedure:
-
Modification of γ-PGA with Alkyne Groups:
-
Dissolve γ-PGA in deionized water.
-
Add EDC and NHS to activate the carboxylic acid groups.
-
Add propargylamine to the solution to introduce alkyne functionalities.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Dialyze the solution against deionized water for 3 days to remove unreacted reagents.
-
Lyophilize the purified alkyne-modified γ-PGA.
-
-
Peptide Grafting via Click Chemistry:
-
Dissolve the alkyne-modified γ-PGA and the azide-modified peptide in DMSO.
-
Prepare a fresh solution of sodium ascorbate in deionized water.
-
Add CuSO4 and the sodium ascorbate solution to the polymer-peptide mixture to initiate the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.
-
Stir the reaction at room temperature for 24 hours.
-
-
Hydrogel Formation:
-
Transfer the reaction mixture into a dialysis tube.
-
Dialyze against deionized water for at least 24 hours to remove DMSO and residual copper.[12] Hydrogel formation will occur within the dialysis tube.
-
Characterization:
-
Mechanical Properties: Use rheometry to measure the storage (G') and loss (G'') moduli to determine the viscoelastic properties of the hydrogel.
-
Morphology: Employ Scanning Electron Microscopy (SEM) to visualize the porous network structure of the hydrogel.
-
Secondary Structure: Use Circular Dichroism (CD) spectroscopy to confirm the presence of β-sheet structures formed by the peptide cross-links.[7]
Protocol 2: Preparation of a pH-Responsive Drug-Loaded Hydrogel
This protocol outlines the formation of a pH-responsive hydrogel for the controlled release of a model drug, leveraging the properties of a four-arm poly(ethylene glycol)-block-poly(l-glutamic acid) (4a-PEG-PLG) copolymer.[3]
Materials:
-
4a-PEG-PLG copolymer
-
Phosphate-buffered saline (PBS) at various pH values (e.g., pH 7.4 and pH 5.5)
-
Model drug (e.g., bovine serum albumin, BSA)
-
Deionized water
Procedure:
-
Hydrogel Preparation:
-
Dissolve the 4a-PEG-PLG copolymer in deionized water to the desired concentration.
-
To load the drug, dissolve the model drug (BSA) in the copolymer solution.
-
-
Gelation:
-
The solution will form a hydrogel at a specific pH due to the protonation/deprotonation of the glutamic acid residues. This transition is often sharp and occurs around the pKa of the glutamic acid side chain.
-
Adjust the pH of the solution using PBS to trigger gelation. For example, a transition from a sol at neutral pH to a gel at acidic pH might be observed.
-
-
In Vitro Drug Release Study:
-
Place a known amount of the drug-loaded hydrogel into a dialysis bag.
-
Immerse the dialysis bag in a known volume of release medium (e.g., PBS at pH 7.4 and pH 5.5).
-
Maintain the setup at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry for BSA).
-
Data Presentation
The following tables summarize quantitative data from studies on glutamic acid peptide hydrogels.
Table 1: Mechanical Properties of Self-Healing γ-PGA-Peptide Hybrid Hydrogels [6][7]
| Hydrogel Composition | Peptide Graft Density | Storage Modulus (G') (kPa) |
| γ-PGA-Peptide | 5% | 10 - 50 |
| γ-PGA-Peptide | 10% | 50 - 150 |
| γ-PGA-Peptide | 15% | 150 - 200 |
Note: The mechanical properties can be tailored by altering the peptide graft density and the overall polymer concentration.[6][7]
Table 2: pH-Triggered Release of Bovine Serum Albumin (BSA) from a 4a-PEG-PLG Hydrogel [3]
| Time (hours) | Cumulative BSA Release at pH 7.4 (%) | Cumulative BSA Release at pH 5.5 (%) |
| 2 | ~10 | ~30 |
| 6 | ~25 | ~60 |
| 12 | ~40 | ~85 |
| 24 | ~55 | >95 |
Note: The acidic environment (pH 5.5) promotes the sol-gel transition, leading to a faster release of the encapsulated protein.
Visualizations
Caption: Workflow for the synthesis of a self-healing glutamic acid peptide hydrogel.
Caption: Mechanism of self-assembly in hybrid glutamic acid peptide hydrogels.
Caption: Signaling pathway for pH-responsive drug release from a glutamic acid hydrogel.
References
- 1. Peptide‐based supramolecular hydrogels for delivery of biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide hydrogels for affinity-controlled release of therapeutic cargo: Current and Potential Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Self-Assembled Peptide Hydrogels in Regenerative Medicine [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Self-Healing, Self-Assembled β-Sheet Peptide-Poly(γ-glutamic acid) Hybrid Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stimuli-responsive peptide hydrogels for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for Enzymatic Cleavage Assays Using a Cbz-Protected Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzymatic cleavage assays are fundamental tools in biochemical research and drug discovery for studying enzyme kinetics, screening inhibitors, and determining enzyme specificity. This document provides a detailed guide to performing an enzymatic cleavage assay using a Carboxybenzyl (Cbz)-protected fluorogenic peptide substrate. Cbz-protected substrates are widely employed for their stability and specificity in assaying various proteases, such as cathepsins and other serine or cysteine proteases.[1][2][3]
The principle of this assay is based on the enzymatic hydrolysis of a peptide bond within a synthetic substrate. This substrate consists of a short peptide sequence recognized by the target protease, an N-terminal Cbz protecting group, and a C-terminal fluorescent reporter molecule, commonly 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is minimally fluorescent. Upon cleavage by the active enzyme, the free AMC molecule is released, resulting in a significant and measurable increase in fluorescence intensity.[4][5] This increase is directly proportional to the enzymatic activity, allowing for sensitive and continuous monitoring of the reaction.[5][6]
Key Applications
-
Enzyme Activity Measurement: Quantifying the catalytic activity of purified enzymes or enzymes in complex biological samples.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential enzyme inhibitors for drug development.[5]
-
Kinetic Analysis: Determining key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
-
Substrate Specificity Studies: Evaluating the preference of a protease for different peptide sequences.[6]
Experimental Workflow
The general workflow for an enzymatic cleavage assay using a Cbz-protected substrate involves preparation of reagents, setting up the reaction, incubating, and measuring the fluorescent signal.
Signaling Pathway of Substrate Cleavage
The enzymatic reaction involves the specific recognition of the peptide sequence by the protease, followed by the catalytic cleavage of the amide bond linking the peptide to the AMC fluorophore.
Detailed Experimental Protocol
This protocol provides a general guideline for a protease assay in a 96-well plate format. Specific conditions such as buffer composition, pH, temperature, and substrate concentration should be optimized for each specific enzyme.
Materials and Reagents:
-
Protease: Purified enzyme of interest.
-
Cbz-protected Substrate: e.g., Cbz-Phe-Arg-AMC (for Cathepsin B/L) or Cbz-Arg-Arg-AMC (for Cathepsin B).[3] Stock solution (e.g., 10 mM in DMSO) should be stored at -20°C or -80°C, protected from light.[1][7]
-
Assay Buffer: Buffer composition depends on the optimal conditions for the target enzyme. A common buffer system is 50 mM Tris or HEPES with adjusted pH and may contain salts and additives like DTT or EDTA.[8]
-
Inhibitors (Optional): Known or putative inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
96-well Black Microplate: Black plates are recommended to minimize background fluorescence.[8]
-
Fluorescence Plate Reader: Capable of excitation at ~350-380 nm and emission at ~440-460 nm for AMC-based substrates.[5][9]
-
AMC Standard: For creating a standard curve to quantify the amount of cleaved substrate.
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice and bring to room temperature before use, unless otherwise specified.[8]
-
Prepare the Assay Buffer. The optimal pH and buffer components should be determined for the specific protease. For example, a Cathepsin B assay may use a buffer at pH 6.0.
-
Prepare a working solution of the protease in Assay Buffer. The final concentration should be in the linear range of the assay.
-
Prepare a working solution of the Cbz-protected substrate by diluting the stock solution in Assay Buffer. The final concentration is typically near the Km value of the enzyme for that substrate.
-
If screening inhibitors, prepare serial dilutions of the test compounds.
-
-
Assay Setup (96-well plate):
-
Add Assay Buffer to all wells.
-
Add the inhibitor solution or vehicle (e.g., DMSO) to the appropriate wells.
-
Add the enzyme solution to all wells except the "no-enzyme" control.
-
Controls:
-
-
Pre-incubation:
-
Reaction Initiation:
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Mix the contents of the wells gently (e.g., by shaking the plate for 30 seconds).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Kinetic Assay: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).[9]
-
Endpoint Assay: After a fixed incubation time, stop the reaction (if necessary) and measure the final fluorescence.
-
AMC Standard Curve Protocol:
-
Prepare a stock solution of AMC in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the AMC stock solution in the Assay Buffer to generate a standard curve.
-
Add the AMC dilutions to separate wells of the 96-well plate.
-
Measure the fluorescence of the standards under the same conditions as the assay.
-
Plot the fluorescence intensity versus the AMC concentration to generate a standard curve. This curve will be used to convert the relative fluorescence units (RFU) from the assay into the molar amount of product formed.[10]
Data Presentation and Analysis
Quantitative data should be summarized in clearly structured tables for easy comparison. The initial reaction rates (V₀) are determined from the linear portion of the fluorescence versus time plot.[11]
Table 1: Enzyme Kinetics with Cbz-Phe-Arg-AMC
| Substrate Concentration (µM) | Initial Velocity (RFU/min) | Initial Velocity (µM/min) |
| 1 | 150 | 0.12 |
| 2.5 | 320 | 0.26 |
| 5 | 550 | 0.44 |
| 10 | 850 | 0.68 |
| 20 | 1100 | 0.88 |
| 50 | 1350 | 1.08 |
| 100 | 1450 | 1.16 |
Initial velocity in µM/min is calculated using the AMC standard curve.
Table 2: Inhibition of Protease Activity
| Inhibitor Concentration (nM) | % Inhibition |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 100 | 85.3 |
| 1000 | 98.1 |
% Inhibition is calculated as: (1 - (Rate with Inhibitor / Rate of Vehicle Control)) x 100.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Fluorescence | Substrate instability (autohydrolysis) | Test substrate stability in assay buffer over time. Optimize substrate concentration and incubation time.[12] |
| Autofluorescence of test compounds | Run a blank control with the compound and medium without the enzyme.[13] | |
| Contaminated reagents | Use fresh, high-purity reagents and sterile techniques. | |
| Low or No Signal | Inactive enzyme | Verify enzyme activity with a positive control. Ensure proper storage and handling of the enzyme. |
| Incorrect assay conditions (pH, temp) | Optimize assay conditions for the specific enzyme.[14] | |
| Incorrect plate reader settings | Verify the excitation and emission wavelengths are correct for AMC.[15] | |
| Non-linear Reaction Rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Check the stability of the enzyme under assay conditions. | |
| Saturation of the detector | Dilute the samples or reduce the gain setting on the plate reader. |
Conclusion
The enzymatic cleavage assay using Cbz-protected fluorogenic substrates is a robust and sensitive method for studying protease activity. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining reliable and reproducible results. This application note provides a comprehensive framework for researchers to design and execute these assays effectively in their drug discovery and biochemical research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-CBZ-Phe-Arg-AMC (Z-FR-AMC) | Cathepsin Substrate | MedChemExpress [medchemexpress.eu]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. static.igem.org [static.igem.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. ELISA Troubleshooting Guide [sigmaaldrich.com]
Application Notes and Protocols for Coupling Methods of Glycine Repeats in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing glycine (B1666218) repeats (polyglycine) via Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge due to the high propensity of these sequences to form secondary structures on the resin. This on-resin aggregation can lead to incomplete coupling and deprotection steps, resulting in deletion sequences and low purity of the final product. The flexible nature of the glycine backbone allows for the formation of strong inter- and intra-chain hydrogen bonds, leading to the formation of β-sheet-like structures that render the N-terminus of the growing peptide chain inaccessible.
These application notes provide an overview of advanced and effective coupling methods to overcome the challenges associated with the SPPS of glycine-rich peptides. We will discuss the use of backbone protection with Dmb-Gly dipeptides, the application of microwave-assisted SPPS, and the utilization of chaotropic salts to disrupt aggregation. Detailed protocols and comparative data are provided to assist researchers in selecting the most suitable method for their specific needs.
Challenges in Polyglycine Synthesis
The primary obstacle in the synthesis of polyglycine sequences is on-resin aggregation. This phenomenon is characterized by:
-
Incomplete Reactions: Both the coupling of the incoming amino acid and the removal of the Fmoc protecting group can be hindered, leading to a higher incidence of deletion sequences.
-
Poor Resin Swelling: Aggregated peptide chains can cause the resin beads to shrink, further reducing the accessibility of reagents to the reaction sites.
-
Low Yield and Purity: The accumulation of deletion and other side products significantly complicates the purification process and lowers the overall yield of the target peptide.
Recommended Coupling Methods and Comparative Data
To address the challenges of polyglycine synthesis, several advanced coupling strategies have been developed. Below is a summary of the most effective methods and their comparative performance.
Method 1: Backbone Protection using Dmb-Gly Dipeptides
The introduction of a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen atom of a glycine residue disrupts the hydrogen bonding patterns that lead to aggregation. Incorporating Fmoc-Xaa-(Dmb)Gly-OH dipeptides is a highly effective strategy. The Dmb group is labile to trifluoroacetic acid (TFA) and is cleaved during the final cleavage step, yielding the native peptide sequence.
Method 2: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)
Microwave energy can significantly enhance the efficiency of SPPS for difficult sequences. The rapid and uniform heating provided by a microwave synthesizer can disrupt the formation of secondary structures, thereby improving both coupling and deprotection kinetics.[1] This leads to shorter reaction times and higher purity of the crude peptide.[1][2]
Method 3: Use of Chaotropic Salts
Chaotropic salts, such as lithium chloride (LiCl) or sodium perchlorate (B79767) (NaClO₄), disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds. Washing the resin with a solution of a chaotropic salt prior to the coupling step can help to break up aggregates and improve the accessibility of the N-terminus.
Quantitative Data Summary
| Method | Model Peptide | Crude Purity (%) | Yield (%) | Key Advantages |
| Standard SPPS | Difficult Sequences | Often <50% | Low to Moderate | Standard, widely available instrumentation. |
| Dmb-Gly Dipeptides | 64-residue transmembrane peptide | "Remarkable purity" | High | Proactively prevents aggregation by disrupting hydrogen bonding.[3] |
| Microwave-Assisted SPPS | 20mer (Bivalirudin) | 57.1 | Higher than conventional | Significantly reduces reaction times and improves purity for difficult sequences.[4][5] |
| Chaotropic Salts | General difficult sequences | Improved | Improved | Simple modification to standard protocols to disrupt existing aggregation. |
Experimental Protocols
Protocol 1: Coupling of Fmoc-Gly-(Dmb)Gly-OH Dipeptide
This protocol describes the manual coupling of a commercially available Fmoc-Gly-(Dmb)Gly-OH dipeptide.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Gly-(Dmb)Gly-OH (3 eq.), PyBOP® (3 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Note that the secondary amine of the Dmb-glycine will not give a positive Kaiser test result. A subsequent coupling of a standard amino acid should be monitored.
-
Once the coupling is complete, wash the resin with DMF (5 x 1 min) to remove excess reagents.
-
-
Acylation of the Dmb-protected N-terminus:
-
Following Fmoc deprotection of the dipeptide, the subsequent coupling onto the sterically hindered secondary amine can be challenging.
-
For the next coupling step, use a more potent coupling reagent such as HATU or PyBrOP®.[6]
-
Alternatively, pre-formed amino acid fluorides can be used for efficient acylation.[3]
-
Protocol 2: Microwave-Assisted SPPS of a Polyglycine Sequence
This protocol provides general guidelines for using a microwave peptide synthesizer. Specific parameters may need to be optimized for your instrument and sequence.
-
Resin and Reagent Preparation:
-
Load the appropriate resin into the reaction vessel of the microwave synthesizer.
-
Prepare stock solutions of Fmoc-amino acids, coupling reagents (e.g., HBTU/HOBt or HATU), base (DIPEA), and deprotection solution (20% piperidine in DMF).
-
-
Microwave Program:
-
Program the synthesizer with the desired polyglycine sequence.
-
Set the microwave parameters for the coupling and deprotection steps. A typical coupling cycle might be 5 minutes at 75°C.[1] A typical deprotection cycle might be 3 minutes at 75°C.
-
-
Synthesis Execution:
-
Initiate the automated synthesis program. The instrument will perform the cycles of deprotection, washing, and coupling under microwave irradiation.
-
-
Monitoring:
-
Most modern microwave synthesizers have in-line monitoring of the Fmoc deprotection step, which can be used to assess the efficiency of the synthesis in real-time.
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the peptide is cleaved from the resin and deprotected using a standard TFA cleavage cocktail.
-
Protocol 3: Use of Chaotropic Salts for a Difficult Coupling Step
This protocol describes the use of a chaotropic salt wash prior to a difficult coupling step in a standard SPPS protocol.
-
Fmoc Deprotection and Initial Washes:
-
Perform the standard Fmoc deprotection using 20% piperidine in DMF.
-
Wash the resin with DMF (3 x 1 min).
-
-
Chaotropic Salt Wash:
-
Wash the peptide-resin with a solution of 0.8 M LiCl in DMF (2 x 1 min). This step helps to disrupt any secondary structures that have formed.
-
-
Removal of Chaotropic Salt:
-
Thoroughly wash the resin with DMF (5 x 1 min) to remove all traces of the chaotropic salt, as it can interfere with some coupling reagents.
-
-
Coupling:
-
Proceed with the standard amino acid coupling protocol as described in your general SPPS procedure.
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the described coupling methods.
Caption: Workflow for coupling Fmoc-Gly-(Dmb)Gly-OH dipeptide.
Caption: General workflow for a cycle of microwave-assisted SPPS.
Caption: Workflow for using chaotropic salts to aid a difficult coupling.
Conclusion
The successful synthesis of peptides containing glycine repeats requires specialized strategies to mitigate on-resin aggregation. The use of Dmb-Gly dipeptides, microwave-assisted SPPS, and chaotropic salts are all effective methods to improve the purity and yield of these challenging sequences. The choice of method will depend on the specific sequence, the length of the peptide, and the available instrumentation. For highly problematic sequences, a combination of these methods, such as using Dmb-Gly dipeptides in a microwave synthesizer, may provide the best results. These application notes and protocols should serve as a valuable resource for researchers tackling the synthesis of glycine-rich peptides.
References
- 1. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. csbio.com [csbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Application Notes and Protocols: Experimental Use of D-Glutamic Acid-Containing Peptides in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate-mediated excitotoxicity is a primary mechanism of neuronal damage in a host of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's. The overactivation of N-methyl-D-aspartate (NMDA) receptors by excessive glutamate (B1630785) leads to a massive influx of calcium ions, triggering downstream apoptotic and necrotic cell death pathways. Consequently, modulation of the NMDA receptor presents a key therapeutic target for neuroprotection.
While L-glutamic acid is the primary endogenous agonist for the NMDA receptor, the incorporation of its D-enantiomer, D-glutamic acid, into synthetic peptides offers a novel avenue for developing neuroprotective agents. D-amino acid-containing peptides exhibit increased resistance to proteolytic degradation, potentially leading to a longer biological half-life. Furthermore, the unique stereochemistry of D-glutamic acid could allow for the design of peptides that act as competitive antagonists or allosteric modulators of the NMDA receptor, thereby preventing excitotoxic cell death.
These application notes provide a comprehensive overview of the experimental protocols and conceptual frameworks for the design, synthesis, and evaluation of D-glutamic acid-containing peptides as potential neuroprotective therapeutics. The methodologies detailed herein are based on established techniques for assessing neuroprotection in the context of glutamate-induced excitotoxicity.
Rationale and Proposed Mechanism of Action
The primary hypothesis for the neuroprotective action of a D-glutamic acid-containing peptide is its ability to competitively inhibit the binding of L-glutamate to the NMDA receptor. By occupying the glutamate binding site on the GluN2 subunit of the receptor, the peptide would prevent channel opening and the subsequent damaging influx of Ca2+. An alternative, or complementary, mechanism could involve allosteric modulation of the receptor, where the peptide binds to a site distinct from the glutamate binding pocket, inducing a conformational change that reduces the receptor's affinity for glutamate or its channel conductance.
The inclusion of D-glutamic acid is strategic. Its resistance to enzymatic degradation increases its potential as a therapeutic candidate. Moreover, its distinct stereochemistry may confer a higher affinity and selectivity for the NMDA receptor compared to other endogenous molecules.
Experimental Protocols
Synthesis of D-Glutamic Acid-Containing Peptides
Solid-phase peptide synthesis (SPPS) is the recommended method for preparing D-glutamic acid-containing peptides.
Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
-
Resin Selection: Choose a suitable resin based on the desired C-terminal moiety (e.g., Rink Amide resin for a C-terminal amide).
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by incubating with 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (including Fmoc-D-Glu(OtBu)-OH for the incorporation of D-glutamic acid) in DMF.
-
Add a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 3-5 for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Precipitation and Purification:
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, and wash with cold ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
In Vitro Neuroprotection Assays
The primary method for evaluating the neuroprotective potential of D-glutamic acid-containing peptides is through in vitro models of glutamate-induced excitotoxicity.
Protocol: Glutamate Excitotoxicity in Primary Cortical Neurons
-
Cell Culture:
-
Isolate primary cortical neurons from embryonic day 18 (E18) rat or mouse pups.
-
Plate the neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Culture the neurons for 7-10 days to allow for maturation.
-
-
Peptide Treatment:
-
Prepare stock solutions of the D-glutamic acid-containing peptide in a suitable vehicle (e.g., sterile water or PBS).
-
Pre-treat the neuronal cultures with various concentrations of the peptide for a specified duration (e.g., 1-2 hours) before inducing excitotoxicity.
-
-
Induction of Excitotoxicity:
-
Expose the neuronal cultures to a toxic concentration of L-glutamic acid (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes) in the presence of the peptide.
-
Remove the glutamate-containing medium and replace it with fresh, conditioned medium.
-
-
Assessment of Neuronal Viability (24 hours post-insult):
-
MTT Assay: Add MTT solution to the cultures and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
LDH Assay: Collect the culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit.
-
Live/Dead Staining: Use fluorescent dyes such as Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to visualize and quantify cell viability via fluorescence microscopy.
-
In Vivo Neuroprotection Models
Promising candidate peptides should be evaluated in animal models of neurological disorders where excitotoxicity plays a significant role.
Protocol: Middle Cerebral Artery Occlusion (MCAO) Model of Stroke in Rodents
-
Animal Preparation: Anesthetize adult male rats or mice and monitor their physiological parameters.
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.
-
Peptide Administration: Administer the D-glutamic acid-containing peptide via a relevant route (e.g., intravenous, intraperitoneal, or intracerebroventricular) at a specific time point relative to the ischemic insult (e.g., before, during, or after MCAO).
-
Behavioral Assessment: At various time points post-MCAO (e.g., 24 hours, 3 days, 7 days), assess neurological deficits using standardized behavioral tests (e.g., neurological deficit score, rotarod test, cylinder test).
-
Histological Analysis:
-
At the end of the study, perfuse the animals and collect the brains.
-
Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
-
Perform immunohistochemistry to assess markers of neuronal death (e.g., Fluoro-Jade B) and inflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Data Presentation
Quantitative data from neuroprotection assays should be presented in a clear and structured format to allow for easy comparison of different peptides and concentrations.
Table 1: In Vitro Neuroprotective Efficacy of Peptides Against Glutamate-Induced Excitotoxicity
| Peptide ID | Target Concentration (µM) | Neuronal Viability (% of Control) | IC50 (µM) |
| D-Glu-Peptide-1 | 0.1 | 25 ± 4 | 1.2 |
| 1 | 65 ± 7 | ||
| 10 | 88 ± 5 | ||
| D-Glu-Peptide-2 | 0.1 | 18 ± 3 | 3.5 |
| 1 | 45 ± 6 | ||
| 10 | 72 ± 8 | ||
| Control Peptide (Scrambled) | 10 | 15 ± 4 | > 100 |
Data are presented as mean ± SEM. Neuronal viability was assessed using the MTT assay 24 hours after a 30-minute exposure to 100 µM L-glutamate.
Visualization of Pathways and Workflows
Conclusion
The development of D-glutamic acid-containing peptides represents a promising, yet underexplored, strategy for neuroprotection. By leveraging the principles of competitive antagonism at the NMDA receptor and the enhanced stability of D-amino acids, novel therapeutic candidates can be designed and evaluated. The protocols and frameworks presented in these application notes provide a solid foundation for researchers to embark on the discovery and development of this potential new class of neuroprotective agents. Careful adherence to these methodologies will ensure robust and reproducible data, paving the way for future preclinical and clinical investigations.
Application Notes and Protocols for Incorporating Protected Glutamic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamic acid (Glu), an acidic amino acid, possesses a reactive γ-carboxyl group in its side chain that necessitates protection during solid-phase peptide synthesis (SPPS) to prevent side reactions and ensure the correct peptide sequence. The choice of protecting group for this side chain is critical as it dictates the deprotection strategy and must be orthogonal to the protection of the α-amino group. This document provides detailed application notes and protocols for the incorporation of glutamic acid into peptides using three common γ-carboxyl protecting groups: tert-butyl (OtBu), benzyl (B1604629) (Bzl), and allyl (OAll).
Overview of Protecting Groups for Glutamic Acid
The selection of a protecting group for the glutamic acid side chain is primarily dependent on the overall peptide synthesis strategy, most commonly the Fmoc/tBu or Boc/Bzl approach. Orthogonality is a key principle, ensuring that the side-chain protecting group is stable under the conditions used to remove the temporary α-amino protecting group (e.g., piperidine (B6355638) for Fmoc) but can be selectively removed at a later stage without affecting other protecting groups or the peptide-resin linkage.[1][2]
-
tert-Butyl (OtBu): The most common protecting group used in Fmoc-based SPPS. It is stable to the basic conditions of Fmoc deprotection (piperidine) and is cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA) during the final cleavage from the resin.[3][4]
-
Benzyl (Bzl): A versatile protecting group often employed in Boc-based SPPS. It is stable to the acidic conditions used for Boc deprotection (TFA) and is typically removed by hydrogenolysis.[5][6]
-
Allyl (OAll): An orthogonal protecting group that is stable to both acidic (TFA) and basic (piperidine) conditions. Its removal is achieved through palladium-catalyzed reactions, offering an additional layer of orthogonality for the synthesis of complex peptides.[7][8]
Data Presentation: Comparison of Protecting Groups
The following table summarizes the general characteristics and typical performance of the OtBu, OBzl, and OAll protecting groups for the glutamic acid side chain in peptide synthesis. Quantitative yields and purities are sequence-dependent and can be influenced by coupling and deprotection efficiency.
| Protecting Group | Synthesis Strategy | Deprotection Conditions | Typical Crude Purity | Common Side Reactions | Key Advantages |
| OtBu | Fmoc/tBu | Strong acid (e.g., 95% TFA)[3] | High | Low risk of side reactions under standard Fmoc-SPPS conditions. | High stability to base; compatible with standard Fmoc cleavage.[3] |
| OBzl | Boc/Bzl | Hydrogenolysis (e.g., H₂, Pd/C)[9][10] | Good to High | Transesterification during resin attachment can occur.[5] | Stable to TFA; useful in Boc-SPPS. |
| OAll | Orthogonal (Fmoc or Boc) | Palladium catalyst (e.g., Pd(PPh₃)₄) and scavenger[7][11] | Good to High | Incomplete removal if catalyst is inefficient. | Orthogonal to both acid- and base-labile groups.[7] |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of protected glutamic acid and the subsequent deprotection of the side chain.
General Solid-Phase Peptide Synthesis (SPPS) Cycle
This cycle is repeated for each amino acid addition.
-
Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Coupling: Add the protected amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMF to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a Kaiser test or other qualitative test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
Protocol for Fmoc-Glu(OtBu)-OH
Coupling:
-
Follow the general SPPS cycle (Section 4.1). Use Fmoc-Glu(OtBu)-OH as the protected amino acid.
Final Cleavage and OtBu Deprotection:
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) (v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether and dry under vacuum.
Protocol for Fmoc-Glu(OBzl)-OH
Coupling:
-
Follow the general SPPS cycle (Section 4.1). Use Fmoc-Glu(OBzl)-OH as the protected amino acid.
OBzl Deprotection (Hydrogenolysis):
This protocol is typically performed after the peptide has been cleaved from the resin, with other acid-labile protecting groups removed.
-
Peptide Dissolution: Dissolve the crude peptide in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst to the peptide solution.
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-16 hours.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent from the filtrate to obtain the deprotected peptide.
Protocol for Fmoc-Glu(OAll)-OH
Coupling:
-
Follow the general SPPS cycle (Section 4.1). Use Fmoc-Glu(OAll)-OH as the protected amino acid.
On-Resin OAll Deprotection:
-
Resin Preparation: Swell the peptide-resin in DCM.
-
Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and a scavenger such as phenylsilane (B129415) (20 equivalents) in DCM.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate under an inert atmosphere (e.g., argon or nitrogen) for 2 hours.
-
Washing: Wash the resin thoroughly with DCM, 0.5% DIPEA in DMF, and DMF to remove the catalyst and byproducts.
Visualizations
Signaling Pathway Example: mTOR Pathway
Glutamic acid-containing peptides can be involved in various cellular signaling pathways. The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is influenced by amino acid availability.[12][13]
Caption: Simplified mTOR signaling pathway activated by amino acids.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the logical flow of a single cycle of amino acid addition in Fmoc-based SPPS.
Caption: Workflow for one cycle of Fmoc-based solid-phase peptide synthesis.
Conclusion
The successful incorporation of glutamic acid in peptide synthesis hinges on the appropriate selection and handling of its side-chain protecting group. The OtBu group is the standard choice for Fmoc/tBu strategies, offering simplicity and reliability. The OBzl group remains a staple in Boc/Bzl synthesis, while the OAll group provides an invaluable orthogonal handle for the synthesis of complex, modified peptides. By following the detailed protocols and understanding the chemical principles outlined in these application notes, researchers can effectively incorporate glutamic acid into their target peptides with high yield and purity.
References
- 1. peptide.com [peptide.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. vapourtec.com [vapourtec.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 9. expert.taylors.edu.my [expert.taylors.edu.my]
- 10. Give equations for the formation and hydrogenolysis of glutamine ... | Study Prep in Pearson+ [pearson.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mTOR pathway | Abcam [abcam.com]
Troubleshooting & Optimization
optimizing Cbz deprotection conditions to avoid side reactions
Welcome to the technical support center for optimizing the deprotection of the Carboxybenzyl (Cbz or Z) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you navigate the challenges of Cbz deprotection and avoid common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for Cbz group removal?
The primary methods for Cbz deprotection can be categorized into three main types: catalytic hydrogenolysis, acidic cleavage, and nucleophilic displacement.[1] Catalytic hydrogenolysis is the most frequently used method due to its mild conditions and high efficiency.[1][2] Acid-mediated deprotection is a useful alternative for substrates that are incompatible with hydrogenation.[2][3] Nucleophilic deprotection is suitable for substrates with functionalities sensitive to both reduction and strong acids.[4][5][6][7]
Q2: How do I choose the best deprotection method for my molecule?
The selection of the optimal deprotection strategy is critical and depends on the overall structure of your molecule, the presence of other functional groups, and the desired scale of the reaction.[1] For substrates without reducible functional groups, catalytic hydrogenolysis is often the preferred method. If your molecule contains groups sensitive to reduction (e.g., alkenes, alkynes, nitro groups), acidic or nucleophilic methods should be considered.[1]
Q3: What are the common side reactions during Cbz deprotection?
The most common side reactions are dependent on the chosen deprotection method.
-
Catalytic Hydrogenolysis: In cases of insufficient hydrogen source, a common side reaction is the formation of N-benzyl-protected tertiary amines.[8] Additionally, other reducible functional groups in the molecule, such as benzyl (B1604629) ethers, double bonds, or nitro groups, may also be reduced.
-
Acidic Cleavage: Harsh acidic conditions can lead to the cleavage of other acid-labile protecting groups (e.g., Boc) or degradation of sensitive substrates.[1]
-
Nucleophilic Displacement: While generally mild, side reactions can occur depending on the specific nucleophile and substrate.
Q4: Can the Cbz group be removed chemoselectively in the presence of other protecting groups?
Yes, the Cbz group is orthogonal to several other common protecting groups, allowing for its selective removal. For instance, it is stable to the basic conditions used to remove Fmoc groups and the acidic conditions for Boc deprotection (though it can be cleaved by strong acids).[9] This orthogonality is a cornerstone of modern peptide synthesis.
Troubleshooting Guides
Issue 1: Incomplete or Sluggish Cbz Deprotection via Catalytic Hydrogenolysis
Possible Causes:
-
Catalyst Inactivity: The Palladium on carbon (Pd/C) catalyst may be old, have reduced activity, or have been improperly handled.[2]
-
Catalyst Poisoning: The presence of sulfur or phosphorus-containing functional groups in the substrate or impurities can poison the palladium catalyst.[2]
-
Poor Substrate Solubility: The substrate may not be sufficiently soluble in the chosen solvent, limiting its interaction with the catalyst.[2]
-
Product Inhibition: The deprotected amine product can coordinate to the palladium catalyst, leading to its deactivation.[2]
Solutions:
-
Use Fresh Catalyst: Always use a fresh batch of high-quality Pd/C. For challenging substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective.[2]
-
Increase Catalyst Loading: In cases of suspected poisoning, increasing the catalyst loading may be necessary.
-
Optimize Solvent System: Experiment with different solvents or solvent mixtures to improve substrate solubility. Common solvents include methanol, ethanol, ethyl acetate, and THF.[1]
-
Acidic Additives: Performing the reaction in an acidic solvent, such as acetic acid, can protonate the product amine and prevent catalyst deactivation.[2]
Issue 2: Unwanted Reduction of Other Functional Groups
Possible Cause:
-
The standard catalytic hydrogenolysis conditions (H₂, Pd/C) are not selective and will reduce other susceptible functional groups.[1]
Solutions:
-
Catalytic Transfer Hydrogenation: This method employs a hydrogen donor like ammonium (B1175870) formate (B1220265) or triethylsilane in the presence of Pd/C.[2] It is often a milder alternative and can provide better chemoselectivity.
-
Alternative Deprotection Methods: For highly sensitive substrates, consider switching to acidic cleavage or nucleophilic deprotection methods which do not involve hydrogenation.
Data Presentation
Table 1: Comparison of Common Cbz Deprotection Methods
| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields.[1] | Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups); safety concerns with H₂ gas.[1] |
| Transfer Hydrogenation | e.g., Ammonium formate, Et₃SiH, Pd/C | Avoids the use of H₂ gas; safer for larger scale. | Can also reduce other functional groups. |
| Acidic Cleavage | HBr in Acetic Acid | Effective for substrates incompatible with hydrogenation.[1] | Harsh conditions can affect acid-labile groups.[1] |
| Acidic Cleavage | AlCl₃ in HFIP | Mild, selective for Cbz over O- and N-Bn groups, good for sensitive substrates.[4][10][11] | Requires the use of a fluorinated solvent. |
| Nucleophilic Displacement | 2-Mercaptoethanol (B42355), K₃PO₄ in DMAc | Tolerates functional groups sensitive to reduction or strong acids.[4][5][6][7] | May require elevated temperatures. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[1]
-
Catalyst Addition: Carefully add 5-10% (w/w) of 10% Pd/C catalyst to the solution.[2]
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere, typically by evacuating and backfilling with hydrogen gas three times. A hydrogen-filled balloon is often sufficient for atmospheric pressure reactions.[2]
-
Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.[2]
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Acidic Cleavage using AlCl₃ in HFIP
-
Reaction Setup: To a solution of the N-Cbz-protected amine (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), add aluminum chloride (AlCl₃) (3.0 equiv) at room temperature.[10]
-
Reaction: Stir the suspension at room temperature for 2 to 16 hours.[10]
-
Monitoring: Monitor the reaction by TLC or UPLC-MS.[10]
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (B109758) (CH₂Cl₂).[10]
-
Isolation: Perform an aqueous work-up and extract the product. The organic layer is then dried and concentrated to yield the desired amine.[10]
Protocol 3: Nucleophilic Displacement using 2-Mercaptoethanol
-
Reaction Setup: In a reaction vessel, combine the Cbz-protected amine (1.0 equiv), potassium phosphate (B84403) (K₃PO₄) (4.0 equiv), and 2-mercaptoethanol (2.0 equiv) in N,N-dimethylacetamide (DMAc).[7]
-
Reaction: Heat the mixture to 75 °C and stir for 24 hours.[5][6][7]
-
Monitoring: Monitor the progress of the reaction by a suitable chromatographic method.
-
Work-up and Isolation: After completion, cool the reaction mixture and perform a standard aqueous work-up to isolate the deprotected amine.[7]
Mandatory Visualizations
Caption: Decision tree for selecting a Cbz deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tdcommons.org [tdcommons.org]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 11. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Hydrophobic Protected Peptides
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of hydrophobic protected peptides. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guide
Problem: My lyophilized hydrophobic peptide will not dissolve in aqueous buffers (e.g., PBS).
Solution:
Hydrophobic peptides, especially those with a high percentage of non-polar amino acids (>50%), often have poor solubility in aqueous solutions.[1][2] The primary reason for this is the formation of secondary structures and aggregation through hydrophobic interactions.[3] It is recommended to use organic solvents for initial dissolution.[1]
Recommended Actions:
-
Initial Solvent Selection: Begin by attempting to dissolve a small test amount of the peptide in an organic solvent.[2] Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its strong solubilizing power. Alternatives include dimethylformamide (DMF), acetonitrile (B52724) (ACN), isopropanol (B130326), or methanol.[4]
-
Stepwise Dilution: Once the peptide is completely dissolved in the organic solvent, slowly add the desired aqueous buffer to the peptide solution drop-by-drop while gently vortexing.[5] This gradual dilution is crucial to prevent the peptide from precipitating.
-
Sonication: If you observe particulate matter, brief sonication in an ice bath can help to break up aggregates and facilitate dissolution.[1] Use short bursts to avoid excessive heating, which could degrade the peptide.
Problem: My peptide dissolves in the organic solvent but precipitates when I add my aqueous buffer.
Solution:
This is a common issue that occurs when the final concentration of the organic solvent is too low to maintain the peptide's solubility in the aqueous environment.
Recommended Actions:
-
Adjust Final Organic Solvent Concentration: You may need to increase the percentage of the organic co-solvent in your final solution. However, be mindful of the tolerance of your downstream assays to these solvents, as high concentrations can be cytotoxic or interfere with experimental results.[4] For many cell-based assays, the final DMSO concentration should not exceed 1% (v/v).[6]
-
Use Chaotropic Agents: For peptides that are highly prone to aggregation, the use of chaotropic agents such as 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea (B33335) can be effective.[4] These agents disrupt the hydrogen-bonding networks that contribute to aggregation.[4] Note that these are denaturing agents and may interfere with biological assays.
-
pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the pH of the aqueous buffer to be at least 2 units away from the pI can significantly increase solubility.[7] For peptides with a net positive charge (basic), an acidic buffer (e.g., containing 10-25% acetic acid) can be used.[5][8] For peptides with a net negative charge (acidic), a basic buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate) is recommended.[5][8]
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when trying to dissolve a new hydrophobic peptide?
Always start by analyzing the peptide's amino acid sequence to predict its properties.[2][4] Calculate the net charge at a neutral pH to determine if it is acidic, basic, or neutral.[9] For peptides with over 50% hydrophobic residues, it is highly likely that an organic solvent will be required for initial dissolution.[1] It is also prudent to test the solubility on a small aliquot of the peptide before attempting to dissolve the entire sample.[4]
Q2: Which organic solvent is the best choice for my hydrophobic peptide?
DMSO is the most commonly recommended organic solvent due to its excellent ability to dissolve a wide range of hydrophobic peptides.[4] However, if your peptide contains cysteine (Cys) or methionine (Met) residues, DMSO should be avoided as it can oxidize these amino acids.[1][5] In such cases, DMF is a suitable alternative.[1] Acetonitrile (ACN) and isopropanol are also effective co-solvents.[4]
Q3: How can I determine the optimal pH for dissolving my peptide?
First, calculate the theoretical isoelectric point (pI) of your peptide. The peptide will be most soluble at pH values that are far from its pI. If your peptide is basic (net positive charge at pH 7), its solubility will be enhanced in acidic conditions (pH < pI). Conversely, if your peptide is acidic (net negative charge at pH 7), it will be more soluble in basic conditions (pH > pI).[7] It is recommended to test solubility in a small range of pH values to determine the optimal condition.[6]
Q4: Can I use sonication or heat to help dissolve my peptide?
Yes, both methods can be helpful, but they should be used with caution. Sonication can aid in breaking up small aggregates, but prolonged exposure can generate heat.[1] Gentle warming (e.g., to 40°C) can also increase the rate of dissolution for some peptides.[7] However, excessive heat can cause peptide degradation. It is advisable to use these methods in short intervals and monitor the solution.
Q5: What are chaotropic agents and when should I use them?
Chaotropic agents, such as guanidine hydrochloride and urea, are substances that disrupt the structure of water and reduce the stability of macromolecules, thereby interfering with non-covalent forces like hydrogen bonds and hydrophobic effects.[4] They are particularly useful for solubilizing highly aggregated or "gelling" peptides.[4] You should consider using them when other methods, such as organic solvents and pH adjustments, have failed. Be aware that they are denaturing agents and may not be compatible with all downstream applications.[2]
Data Presentation
Table 1: Properties of Common Organic Solvents for Hydrophobic Peptide Dissolution
| Solvent | Abbreviation | Properties | Special Considerations |
| Dimethyl Sulfoxide | DMSO | Strong polar aprotic solvent. | Can oxidize Cys and Met residues.[1][5] Generally safe for most cell assays at <1% (v/v).[4][6] |
| Dimethylformamide | DMF | Polar aprotic solvent. | Good alternative to DMSO for oxidation-sensitive peptides.[1] |
| Acetonitrile | ACN | Polar aprotic solvent. | Commonly used in reversed-phase HPLC for peptide purification.[4] |
| Isopropanol | IPA | Polar protic solvent. | Can be effective for some hydrophobic peptides.[4] |
Table 2: Recommended Concentrations of Chaotropic Agents
| Chaotropic Agent | Recommended Concentration | Use Case |
| Guanidine Hydrochloride (GdnHCl) | 6 M | For highly aggregated or "gelling" peptides.[4] |
| Urea | 8 M | For peptides that form extensive hydrogen-bonding networks.[4] |
Table 3: Quantitative Solubility Data for Model Hydrophobic Peptides
| Peptide | Solvent/Condition | Reported Solubility | Reference |
| Amyloid β-protein (1-40) | PBS, pH > 7.2 | up to 16 mg/mL | [10] |
| Amyloid β-protein (1-40) | Deionized Water | up to 20 mg/mL | [10] |
| Amyloid β-protein (1-40) | PBS, pH < 7.0 | Insoluble | [10] |
| A8K (model amphiphilic peptide) | Water | ~1 mM | [11] |
| A8K (model amphiphilic peptide) | Methanol | ~10 µM | [11] |
| A8K (model amphiphilic peptide) | DMF | ~10 µM | [11] |
| A10K (model amphiphilic peptide) | Water, Methanol, DMF | ~7 µM | [11] |
Experimental Protocols
Protocol 1: Solubilization of a Hydrophobic Peptide using DMSO
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial. Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Initial Dissolution: Add a small volume of pure DMSO to the lyophilized peptide to create a concentrated stock solution (e.g., 1-2 mg/mL).[12] Vortex or sonicate briefly if necessary to ensure the peptide is completely dissolved. The solution should be clear.
-
Aqueous Dilution: While gently vortexing, slowly add your desired aqueous buffer (e.g., PBS) to the concentrated peptide stock solution in a dropwise manner.
-
Observation: Monitor the solution for any signs of precipitation. If the solution becomes cloudy, it may indicate that the solubility limit has been reached.[7]
-
Final Concentration: Continue the dropwise addition of the aqueous buffer until the desired final peptide concentration is achieved. Ensure the final concentration of DMSO is compatible with your downstream application.
-
Storage: Aliquot the peptide solution and store at -20°C or -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles.[12]
Protocol 2: pH Adjustment for Solubilization of a Charged Hydrophobic Peptide
-
Determine Peptide Charge: Calculate the net charge of your peptide at pH 7.
-
Acidic Peptide (Net Negative Charge):
-
Basic Peptide (Net Positive Charge):
-
-
Final pH Adjustment: After dissolution, you may need to adjust the final pH of the solution to match your experimental requirements. Do this carefully to avoid precipitation.
-
Storage: Aliquot and store the solution as described in Protocol 1.
Visualizations
Caption: A decision-making workflow for solubilizing hydrophobic peptides.
Caption: The process of gradual dilution to prevent peptide precipitation.
References
- 1. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. scribd.com [scribd.com]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent effects on self-assembly of beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. jpt.com [jpt.com]
- 9. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Incomplete Benzyl Deprotection of Glutamic Acid Side Chains
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the removal of the benzyl (B1604629) (Bzl) protecting group from the side chain of glutamic acid (Glu) residues in peptides and other molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete removal of the benzyl protecting group from a glutamic acid side chain?
Incomplete deprotection of the Glu(OBzl) side chain can stem from several factors:
-
Catalyst Inactivity or Poisoning: In catalytic hydrogenation, the palladium catalyst (e.g., Pd/C) can be deactivated by sulfur-containing residues (cysteine, methionine), impurities, or by the product amine itself.[1][2]
-
Insufficient Reaction Time or Harshness of Reagents: The deprotection reaction may not have been allowed to proceed to completion. For acid-catalyzed cleavage, the acid may not be strong enough or used in sufficient concentration.
-
Steric Hindrance: The accessibility of the benzyl group to the catalyst surface or acidic reagent can be limited by the surrounding peptide sequence or the overall conformation of the molecule.[3]
-
Aggregation: The peptide may aggregate on the solid-phase support or in solution, preventing efficient access of the reagents to the protecting group.[4]
-
Mass Transfer Limitations: In heterogeneous catalysis, inadequate stirring can lead to poor contact between the substrate and the catalyst.[3]
Q2: What are the primary methods for removing the benzyl protecting group from the glutamic acid side chain?
The two most common methods are:
-
Catalytic Hydrogenation: This involves the use of a palladium catalyst, typically on a carbon support (Pd/C), with a source of hydrogen. This can be gaseous hydrogen (H₂) or a hydrogen donor in a process called catalytic transfer hydrogenation (e.g., formic acid, ammonium (B1175870) formate).[5][6][7][8] This method is generally considered mild.
-
Acidolysis: This method employs strong acids to cleave the benzyl ester. Common reagents include trifluoroacetic acid (TFA), hydrogen bromide (HBr) in acetic acid, and liquid hydrogen fluoride (B91410) (HF).[9][10] These conditions are harsher and can lead to more side reactions.
Q3: What are some common side reactions observed during the deprotection of Glu(OBzl)?
Several side reactions can occur, leading to impurities in the final product:
-
Pyroglutamate (B8496135) Formation: The N-terminal glutamic acid can undergo intramolecular cyclization to form a pyroglutamate residue, especially under acidic conditions.[11][12][13][14][15][16]
-
Acylium Ion Formation: Under strong acidic conditions (e.g., HF), the glutamic acid side chain can form a reactive acylium ion. This can lead to cyclization or reaction with scavengers.[16]
-
Alkylation of Tryptophan: Tryptophan residues are susceptible to alkylation by carbocations generated during acid-catalyzed deprotection.
-
Aspartimide Formation: If aspartic acid is also present in the sequence, it can form a cyclic aspartimide, particularly under acidic or basic conditions.[4]
Troubleshooting Guide
Issue 1: Incomplete Deprotection with Catalytic Hydrogenation
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | • Increase Catalyst Loading: Gradually increase the amount of Pd/C. • Use a More Robust Catalyst: Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective. • Additive for Amine-Containing Substrates: For substrates with basic nitrogen atoms, adding a mild acid like acetic acid can prevent catalyst inhibition.[3] • Alternative Method: If sulfur-containing residues are present, consider an alternative deprotection method like acidolysis or using TMSI.[2] |
| Poor Catalyst Quality | • Use Fresh Catalyst: Ensure the Pd/C is from a fresh, unopened container. • Verify Catalyst Activity: Test the catalyst on a simple, known substrate. |
| Mass Transfer Limitations | • Increase Stirring/Agitation: Ensure vigorous stirring to keep the catalyst suspended.[3] • Increase Hydrogen Pressure: If using H₂ gas, increasing the pressure can enhance the reaction rate.[3] |
| Steric Hindrance | • Increase Reaction Temperature and/or Pressure: This can help overcome steric barriers.[3] • Switch to a Different Method: Acidic cleavage may be more effective for sterically hindered substrates. |
Issue 2: Incomplete Deprotection with Acidolysis (TFA, HBr/AcOH)
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | • Increase Reaction Time: Monitor the reaction by HPLC and extend the time as needed.[17] • Increase TFA Concentration: Ensure the TFA is of high purity and not diluted. |
| Ineffective Scavengers | • Optimize Scavenger Cocktail: For acid-sensitive residues like Trp, Cys, or Met, use an appropriate scavenger cocktail (e.g., with triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT)).[17][18][19] |
| Aggregation | • Use Chaotropic Agents: In some cases, adding chaotropic salts can disrupt aggregation.[4] • Modify Synthesis Strategy: For solid-phase synthesis, using a different resin or incorporating pseudoprolines can help prevent aggregation.[4] |
Quantitative Data Summary
The following table summarizes common conditions for the deprotection of the benzyl group from the glutamic acid side chain. Please note that optimal conditions can vary depending on the specific substrate.
| Deprotection Method | Reagents & Catalyst | Solvent | Temperature | Time | Yield | Notes |
| Catalytic Hydrogenation | H₂ (balloon), 10% Pd/C (10 mol%) | Methanol (B129727), Ethanol, or Ethyl Acetate | Room Temp. | 1-24 h | High | Standard and mild conditions.[3] |
| Catalytic Transfer Hydrogenation | Formic Acid, Palladium Black | 4.4% Formic Acid in Methanol | Room Temp. | 5-10 min | High | Rapid deprotection.[20] |
| Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | Methanol | Reflux | < 10 min | 76-95% | Neutral conditions, provides the free amine directly.[7][8] |
| Acidolysis | 30% HBr in Acetic Acid, Pentamethylbenzene, Thioanisole, TFA | Acetic Acid/TFA | Room Temp. | 60-90 min | Good | Effective for cleavage from MBHA resin. |
| Acidolysis | TFA, Scavengers (e.g., TIS, H₂O) | DCM (optional) | Room Temp. | 1.5-4 h | Variable | Common for solid-phase peptide synthesis; scavenger choice is critical.[17][21][22] |
| Alternative Method | Trimethylsilyl Iodide (TMSI) | Chloroform or Acetonitrile (B52724) | Room Temp. | Variable | High | Can minimize chain cleavage.[23] Often generated in situ.[24][25] |
| Alternative Method | Nickel Boride (from NiCl₂·6H₂O and NaBH₄) | Methanol | Room Temp. | 5-60 min | up to 95% | Chemoselective for benzyl esters.[26] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using H₂ Gas
-
Preparation: In a round-bottom flask, dissolve the benzyl-protected substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C). The typical catalyst loading is 10 mol% with respect to the substrate.
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.
-
Inerting: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid. Further purification can be performed by crystallization or chromatography if necessary.[3]
Protocol 2: Catalytic Transfer Hydrogenation using Formic Acid
-
Preparation: Dissolve the protected peptide (~200 mg) in 2-10 mL of 4.4% formic acid in methanol.
-
Reaction Setup: In a 25-mL round-bottom flask, add approximately 200 mg of freshly prepared palladium black catalyst and 10 mL of 4.4% formic acid in methanol.
-
Reaction: Add the peptide solution to the flask and stir the mixture continuously under a nitrogen atmosphere.
-
Monitoring: A typical reaction is complete within 5 minutes. Monitor by TLC.
-
Workup: After 10 minutes, filter off the catalyst and wash it with an additional 10 mL of methanol followed by 10 mL of water.
-
Isolation: Combine the filtrate and washes, and remove the solvent by evaporation under reduced pressure at room temperature. The product can then be crystallized from an appropriate solvent.[20]
Protocol 3: Acidolysis using TFA (for Solid-Phase Peptide Synthesis)
-
Resin Preparation: Wash the peptide-resin thoroughly with DMF and then DCM. Dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 1.5 to 4 hours. The optimal time depends on the protecting groups present.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA) and analyze by HPLC and Mass Spectrometry.[17][21][22]
Visualizations
Caption: Chemical transformation during the deprotection of the Glu(OBzl) side chain.
Caption: Troubleshooting workflow for incomplete benzyl deprotection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. peptide.com [peptide.com]
- 20. 2024.sci-hub.st [2024.sci-hub.st]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 25. TMS Iodide - Wordpress [reagents.acsgcipr.org]
- 26. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]
Technical Support Center: Managing Difficult Sequences with Glycine Repeats during SPPS
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with difficult sequences, particularly those containing glycine (B1666218) repeats, during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What makes peptide sequences with glycine repeats "difficult" to synthesize?
While not inherently hydrophobic, sequences with multiple glycine residues can be challenging due to their conformational flexibility. This flexibility can lead to the formation of strong inter- and intra-chain hydrogen bonding, resulting in the formation of stable secondary structures like β-sheets on the solid support.[1][2] This phenomenon, known as on-resin aggregation, physically obstructs reactive sites, leading to incomplete deprotection and coupling reactions.[2][3][4][5] The result is a higher incidence of deletion and truncation sequences, leading to low purity and yield of the target peptide.[1][6]
Q2: How can I identify if my glycine-rich peptide is aggregating on the resin?
Several signs can indicate on-resin aggregation:
-
Failed or incomplete coupling: A positive Kaiser test (blue beads) after a coupling step indicates the presence of unreacted free amines.[6]
-
Slow or incomplete Fmoc deprotection: This can be monitored using UV-Vis analysis of the piperidine-dibenzofulvene adduct during automated synthesis.[1][7]
-
Physical changes in the resin: The resin may fail to swell properly, or it may clump together.[3]
-
Mass spectrometry (MS) analysis of the crude product: The presence of significant deletion sequences (missing amino acids) is a strong indicator of aggregation-related synthesis problems.[6]
Q3: What are the primary strategies to manage aggregation in sequences with glycine repeats?
There are three main categories of strategies to combat on-resin aggregation:
-
Modification of Synthesis Conditions: This involves altering the chemical and physical environment of the synthesis to disrupt hydrogen bonding.[3][4]
-
Backbone Modifications: Introducing "kinks" or protecting groups into the peptide backbone can physically prevent the formation of secondary structures.[3][8]
-
Changing the Solid Support: Utilizing a resin with different properties can improve solvation and reduce aggregation.[3]
Troubleshooting Guide
This guide provides specific solutions for common problems encountered during the synthesis of peptides with glycine repeats.
| Symptom | Potential Cause | Suggested Solution(s) |
| Positive Kaiser test after coupling | Incomplete coupling due to aggregation. | 1. Double couple: Repeat the coupling step with fresh reagents.[4][9] 2. Increase reaction time: Allow the coupling reaction to proceed for a longer duration.[4] 3. Use a stronger coupling reagent: Switch to a more efficient activating agent like HATU, HCTU, or COMU.[10][11] 4. Incorporate a chaotropic salt wash: Before coupling, wash the resin with a solution of LiCl or NaClO₄ to disrupt secondary structures.[4][12] |
| Incomplete Fmoc deprotection | Aggregation is preventing the deprotection reagent from accessing the N-terminus. | 1. Use a stronger deprotection cocktail: A solution containing DBU in addition to piperidine (B6355638) can be more effective.[3] 2. Increase deprotection time or temperature: Prolonging the deprotection step or gently heating the reaction can improve Fmoc removal. 3. Utilize microwave-assisted synthesis: Microwave energy can help to break up aggregates and accelerate both deprotection and coupling steps.[3][12] |
| Low purity and yield of the final peptide | Accumulation of deletion and truncated sequences throughout the synthesis. | 1. Introduce backbone modifications: For sequences with repeating Gly-Gly motifs, consider using Fmoc-Gly-(Dmb)Gly-OH dipeptides. The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen prevents hydrogen bonding and is removed during the final TFA cleavage.[4][13] 2. Incorporate pseudoproline dipeptides: If the glycine repeat is adjacent to a Ser or Thr, using an Fmoc-Xaa-Yaa(ψPro)-OH dipeptide can introduce a "kink" that disrupts β-sheet formation.[8][14] 3. Change the resin: Switch to a low-substitution resin or a resin with a polyethylene (B3416737) glycol (PEG) linker (e.g., TentaGel) to improve solvation of the growing peptide chain.[3] |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for Disrupting On-Resin Aggregation
This protocol describes the use of a chaotropic salt solution to break up secondary structures prior to a difficult coupling step.[12]
Materials:
-
Peptide-resin exhibiting signs of aggregation
-
N,N-Dimethylformamide (DMF)
-
0.8 M Lithium Chloride (LiCl) or Sodium Perchlorate (NaClO₄) in DMF
Procedure:
-
Following the standard Fmoc deprotection and subsequent DMF washes, drain the reaction vessel.
-
Add the 0.8 M chaotropic salt solution to the resin.
-
Agitate the resin for 1-2 minutes.
-
Drain the reaction vessel and repeat the chaotropic salt wash one more time.
-
Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt.
-
Proceed with the standard amino acid coupling protocol.
Protocol 2: Manual Coupling of an Fmoc-Ala-(Dmb)Gly-OH Dipeptide
This protocol outlines the incorporation of a Dmb-protected dipeptide to prevent aggregation in a sequence containing an Ala-Gly motif.[4][13]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Ala-(Dmb)Gly-OH (2 equivalents relative to resin loading)
-
HATU (1.95 equivalents)
-
DIPEA (3 equivalents)
-
DMF or NMP
Procedure:
-
In a separate vessel, dissolve the Fmoc-Ala-(Dmb)Gly-OH and HATU in a minimal amount of DMF or NMP.
-
Add the DIPEA to the solution and mix thoroughly.
-
Immediately add the activation mixture to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Perform a colorimetric test (e.g., TNBS test) to confirm the completion of the coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3 times for 1 minute each) before proceeding to the next Fmoc deprotection step.
Visualizations
Caption: Troubleshooting workflow for managing difficult sequences in SPPS.
Caption: Strategies for mitigating on-resin aggregation of glycine-rich peptides.
References
- 1. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. biotage.com [biotage.com]
- 10. mesalabs.com [mesalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder?
For long-term storage, the lyophilized powder should be kept at -20°C.[1][2][3] Some suppliers suggest that storage at this temperature can maintain stability for up to three years.[2] To prevent degradation from moisture, it is crucial to store the peptide in a tightly sealed container, preferably in a desiccator.[4][5] Before opening the container, always allow it to equilibrate to room temperature to avoid condensation of atmospheric moisture onto the peptide.[6]
Q2: What is the recommended way to prepare a stock solution of this peptide?
To prepare a stock solution, it is advisable to use a sterile, appropriate buffer. For peptides with acidic residues, a slightly acidic pH of 5-6 is often recommended for storage in solution.[7] Dissolve the peptide in a suitable solvent, which may require sonication for complete dissolution. Once dissolved, the stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.[4]
Q3: How should I store the peptide once it is in solution?
For optimal stability, peptide solutions should be stored at -80°C.[2] Storing solutions at this temperature can preserve the peptide for up to one year.[2] It is highly recommended to avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[4] Aliquoting the stock solution into working volumes is a critical step to maintain the integrity of the peptide over time.[5]
Q4: What are the potential degradation pathways for this peptide?
While this compound does not contain highly susceptible residues like Cysteine or Methionine, general peptide degradation pathways should be considered. These include:
-
Hydrolysis: Cleavage of the peptide bonds can occur, especially at acidic or alkaline pH.[8][9]
-
Aggregation: Peptides can form non-covalent aggregates, which may lead to precipitation and loss of activity.[9]
-
Oxidation: Although less likely for this specific sequence, oxidation can be a concern for many peptides, particularly if exposed to air for extended periods.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of biological activity | Peptide degradation due to improper storage or handling. | - Ensure the peptide has been stored at the recommended temperature (-20°C for lyophilized powder, -80°C for solutions).- Avoid multiple freeze-thaw cycles by using aliquots.- Check the pH of your stock solution; extreme pH values can accelerate degradation. |
| Unexpected peaks in HPLC analysis | Presence of degradation products or impurities. | - Analyze a freshly prepared solution of the peptide as a control.- Consider potential degradation pathways such as hydrolysis, which would result in smaller peptide fragments.- Ensure the purity of the solvents used for both dissolving the peptide and for the HPLC mobile phase. |
| Peptide will not dissolve | The chosen solvent is not appropriate for the peptide's properties. | - Sonication may help to dissolve the peptide.- If the peptide is acidic, a small amount of a basic buffer like 0.1 M ammonium (B1175870) bicarbonate can be added to aid dissolution.- For hydrophobic peptides, a small amount of an organic solvent such as DMSO or DMF may be necessary before diluting with an aqueous buffer. |
Data Summary
Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 3 years[2] | Store in a tightly sealed container in a desiccator. Protect from light.[1][4] |
| In Solution | -80°C | Up to 1 year[2] | Aliquot to avoid freeze-thaw cycles. Use a sterile buffer, potentially at a slightly acidic pH.[4][7] |
Experimental Protocols
General Protocol for Assessing Peptide Stability via HPLC
This protocol provides a general framework for evaluating the stability of this compound under specific experimental conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of the lyophilized peptide.
-
Dissolve the peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a known concentration.
-
Filter the solution through a 0.22 µm filter to remove any particulates.
-
-
Incubation:
-
Aliquot the stock solution into several vials.
-
Incubate the vials at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial from each temperature.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC (RP-HPLC).
-
Use a C18 column and a suitable gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid.
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining peptide versus time to determine the degradation rate.
-
Visual Guides
Caption: Recommended workflow for handling and storing this compound.
Caption: Potential degradation pathways for peptide-based molecules.
Caption: A logical troubleshooting guide for common peptide-related issues.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. jpt.com [jpt.com]
- 5. genscript.com [genscript.com]
- 6. bachem.com [bachem.com]
- 7. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. veeprho.com [veeprho.com]
Technical Support Center: Troubleshooting Unexpected Byproducts in Mass Spectrometry of Protected Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting unexpected byproducts encountered during the mass spectrometric analysis of protected peptides.
Frequently Asked Questions (FAQs)
Q1: I see a peak with a mass of +16 Da relative to my expected peptide. What is it?
A1: A mass increase of +16 Da is most commonly the result of oxidation. Methionine (Met) is particularly susceptible to oxidation, forming methionine sulfoxide. Cysteine (Cys) and Tryptophan (Trp) residues can also be oxidized.[1] This can occur during synthesis, cleavage, storage, or even during the electrospray ionization (ESI) process itself. To confirm, perform MS/MS sequencing on the modified peptide; the +16 Da mass shift will be localized to the fragment ions containing the oxidized residue.[1]
Q2: My mass spectrum shows a loss of 18 Da from my target peptide. What could be the cause?
A2: A mass loss of -18 Da often indicates the formation of a pyroglutamate (B8496135) (pGlu) from an N-terminal glutamine (Gln) residue. This can also happen with N-terminal glutamic acid (Glu) under acidic conditions. Another possibility is the dehydration (loss of a water molecule) of Serine (Ser) or Threonine (Thr) residues, which can be an artifact of the mass spectrometry analysis.
Q3: I observe peaks corresponding to the loss of my protecting groups. Is this normal?
A3: Loss of protecting groups can occur during mass spectrometry analysis, particularly with softer ionization techniques like ESI, and is often referred to as in-source decay or fragmentation. The lability of the protecting group and the instrument settings (e.g., cone voltage) will influence the extent of this fragmentation. For example, the Boc group is known to be thermally labile and can be lost even at temperatures around 100°C or in the presence of trace amounts of acid, such as TFA in the mobile phase.
Q4: My mass spectrum is complicated by multiple sodium (+22 Da) and potassium (+38 Da) adducts. How can I minimize these?
A4: Alkali metal adducts are a common occurrence in ESI-MS.[1][2] Their formation can be minimized by:
-
Using high-purity solvents and reagents (LC-MS grade).
-
Avoiding glassware, as it can be a source of sodium and potassium ions. Use plastic vials and containers where possible.
-
Including a desalting step in your sample preparation, for instance, using a C18 ZipTip.[1]
-
Optimizing the mobile phase, for example, by using a volatile ion-pairing agent like formic acid.
Troubleshooting Guide for Unexpected Byproducts
Step 1: Systematic Analysis of the Mass Spectrum
The first step in troubleshooting is a thorough analysis of your mass spectrum to categorize the unexpected peaks.
Experimental Protocol: Initial Mass Spectrum Analysis
-
Acquire a High-Resolution Mass Spectrum: Obtain a high-resolution mass spectrum of your crude or purified peptide to accurately determine the mass-to-charge ratio (m/z) of the parent ion and any byproducts.
-
Identify the Target Peptide: Locate the peak corresponding to the expected monoisotopic mass of your fully protected peptide.
-
Calculate Mass Differences (Δm): For each unexpected peak, calculate the mass difference between its m/z and the m/z of your target peptide.
-
Consult the Mass Shift Table: Compare these calculated mass differences to the table of common byproducts below to generate initial hypotheses about their identities.[1]
Table 1: Common Mass Shifts Observed in Mass Spectrometry of Peptides
| Mass Shift (Δm) | Possible Cause | Amino Acids Affected | Notes |
| +16 Da | Oxidation | Met, Cys, Trp | A very common modification that can occur at various stages.[1] |
| -18 Da | Pyroglutamate formation | N-terminal Gln, Glu | Can occur during synthesis or in acidic conditions. |
| -18 Da | Dehydration | Ser, Thr | Often an in-source fragmentation artifact. |
| +22 Da | Sodium Adduct | Any | Common in ESI-MS.[1][2] |
| +38 Da | Potassium Adduct | Any | Common in ESI-MS.[2] |
| +42 Da | Acetylation | N-terminus, Lys | Can occur if acetic acid is used during purification. |
| +57 Da | Carbamylation | N-terminus, Lys | Can be caused by urea (B33335) in the sample. |
| - (variable) | Deletion of one or more amino acids | - | Results in a shorter peptide than the target sequence. |
Step 2: Investigating Protecting Group Related Byproducts
Protecting groups are a common source of unexpected peaks, either through incomplete removal during synthesis or fragmentation within the mass spectrometer.
Diagram 1: Troubleshooting Workflow for Unexpected Peaks
Caption: A logical workflow for identifying the source of unexpected peaks.
Table 2: Common Protecting Groups and Their Monoisotopic Mass Shifts
| Protecting Group | Abbreviation | Mass Shift (Δm) | Common Fragmentation |
| tert-Butoxycarbonyl | Boc | +100.0524 Da | Loss of isobutylene (B52900) (-56.0626 Da), Loss of CO2 (-43.9898 Da), Loss of entire group (-100.0524 Da) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | +222.0681 Da | Loss of the fluorenylmethoxy group (-178.0783 Da) |
| Trityl | Trt | +243.1174 Da | Stable, but can be lost as a trityl cation. |
| Pentamethyldihydrobenzofuran-sulfonyl | Pbf | +252.1028 Da | Can be difficult to remove; may indicate incomplete deprotection.[3] |
| tert-Butyl | tBu | +56.0626 Da | Loss of isobutylene (-56.0626 Da). |
Experimental Protocol: Minimizing In-Source Decay of Protecting Groups
If you suspect that protecting groups are fragmenting in the ion source, you can optimize the instrument parameters to favor the intact parent ion.
-
Reduce Cone/Fragmentor Voltage: This is the primary parameter controlling the energy imparted to the ions as they enter the mass spectrometer. Systematically decrease the cone (or fragmentor) voltage in small increments (e.g., 10-20 V) and observe the relative intensity of the parent ion to its fragments.
-
Optimize Source Temperature: High temperatures can promote the fragmentation of labile protecting groups like Boc. If possible, reduce the source temperature while ensuring efficient desolvation.
-
Use a Softer Ionization Mobile Phase: Avoid using trifluoroacetic acid (TFA) in your mobile phase if you are analyzing peptides with acid-labile protecting groups like Boc. Formic acid is a less aggressive alternative.
-
Consider a Different Ionization Technique: If in-source decay remains a significant problem with ESI, consider using a softer ionization method like Matrix-Assisted Laser Desorption/Ionization (MALDI), which often results in less fragmentation.
Step 3: Characterization of Byproducts by LC-MS/MS
For complex mixtures or when the identity of a byproduct is not obvious from its mass alone, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for separation and structural elucidation.
Experimental Protocol: LC-MS/MS Analysis of Protected Peptide Byproducts
-
Sample Preparation:
-
Dissolution: Dissolve the peptide sample in a suitable solvent, such as 0.1% formic acid in water/acetonitrile.
-
Desalting: If necessary, desalt the sample using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts that can interfere with ionization and form adducts.[1]
-
-
Liquid Chromatography:
-
Column: Use a C18 reversed-phase column suitable for peptide separations.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Develop a suitable gradient to separate the target peptide from its byproducts. A shallow gradient is often necessary to resolve species with similar hydrophobicity.
-
-
Mass Spectrometry:
-
Full Scan (MS1): Acquire full scan mass spectra to identify the m/z values of the eluting peaks.
-
Tandem MS (MS2): Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation spectra for the parent ions of interest. In DDA, the instrument will automatically select the most intense ions from the full scan for fragmentation.
-
Collision Energy: Optimize the collision energy to achieve informative fragmentation patterns.
-
-
Data Analysis:
-
Sequence Confirmation: For byproduct peaks, analyze the MS/MS spectra to identify fragment ions (b- and y-ions) that can confirm the peptide sequence and pinpoint the location of any modifications or truncations.
-
Comparison to Target Peptide: Compare the fragmentation pattern of a byproduct to that of the target peptide to identify specific changes.
-
Diagram 2: Experimental Workflow for LC-MS/MS Analysis
Caption: A streamlined workflow for byproduct characterization using LC-MS/MS.
References
Validation & Comparative
Comparative Purity Analysis of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly by Analytical HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly, a crucial linker component in the development of Antibody-Drug Conjugates (ADCs), from different suppliers. The purity of such linkers is paramount as impurities can lead to heterogeneous drug products with altered efficacy and safety profiles. This document outlines the analytical HPLC methodology used for purity assessment and presents a comparative dataset for our product against commercially available alternatives.
Introduction to Peptide Purity in ADC Linkers
This compound is a protected peptide linker that, after deprotection and conjugation, plays a role in the stable linkage and subsequent release of cytotoxic payloads from an antibody. The manufacturing of synthetic peptides via methods like Solid-Phase Peptide Synthesis (SPPS) can introduce several types of impurities.[1][2] These can include deletion sequences (where an amino acid is missing), insertion sequences (an extra amino acid), products of incomplete deprotection of side-chain protecting groups, or racemization of amino acids.[1][3] For ADC applications, the precise structure and purity of the linker are critical to ensure a well-defined Drug-to-Antibody Ratio (DAR) and consistent in vivo release mechanisms.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
An established reversed-phase high-performance liquid chromatography (RP-HPLC) method was employed to determine the purity of this compound from our in-house batch and two other commercial suppliers.
Instrumentation:
-
HPLC System: Standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 20% to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Comparative Data Analysis
The purity of our product was compared against two other commercially available sources, designated as Competitor A and Competitor B. The results are summarized in the table below. Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Sample ID | Main Peak Retention Time (min) | Purity (%) | Key Impurity Peaks (Retention Time, % Area) |
| Our Product | 15.2 | 99.6 | 14.8 min (0.2%), 16.1 min (0.2%) |
| Competitor A | 15.2 | 97.8 | 14.5 min (1.1%), 15.9 min (0.8%), 16.5 min (0.3%) |
| Competitor B | 15.3 | 95.5 | 13.9 min (2.5%), 14.8 min (1.5%), 16.2 min (0.5%) |
Interpretation of Results:
Our product demonstrates the highest purity at 99.6%. The impurities detected are at very low levels. Competitor A shows a respectable purity of 97.8%, but with a significant impurity at 14.5 minutes, which could potentially be a deletion sequence (a more polar species eluting earlier). Competitor B has the lowest purity at 95.5%, with a major impurity at 13.9 minutes, again likely a more polar, truncated peptide. The presence of multiple impurity peaks in the competitor samples suggests potential issues in their synthesis or purification processes.
Workflow for Purity Validation
The logical workflow for the validation of peptide purity is depicted in the diagram below. This process ensures a systematic and reproducible analysis.
Caption: Workflow for Analytical HPLC Purity Validation.
Conclusion
The analytical data presented in this guide highlights the superior purity of our this compound product. For applications in ADC development, where linker purity directly impacts the homogeneity and performance of the final bioconjugate, a higher purity starting material is essential. The detailed experimental protocol provided allows for transparent and reproducible verification of these results. We recommend that researchers and developers consider the impact of linker impurities on their ADC programs and select reagents of the highest available quality.
References
A Comparative Guide to Cbz vs. Fmoc Strategies for the Synthesis of Glu(Bn)-Gly-Gly-Gly-Gly
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, particularly those with challenging sequences, requires a careful selection of protecting group strategies to ensure high yield and purity. This guide provides an objective comparison of the classical Carbobenzyloxy (Cbz) strategy and the modern 9-fluorenylmethoxycarbonyl (Fmoc) strategy for the synthesis of the pentapeptide Glu(Bn)-Gly-Gly-Gly-Gly. This peptide presents a unique synthetic challenge due to the presence of a poly-glycine sequence, which is known to cause significant aggregation during chain elongation.
At a Glance: Cbz vs. Fmoc for Glu(Bn)-Gly-Gly-Gly-Gly Synthesis
The choice between the Cbz and Fmoc strategies for synthesizing Glu(Bn)-Gly-Gly-Gly-Gly fundamentally comes down to a choice between solution-phase and solid-phase peptide synthesis (SPPS), respectively. Each approach has distinct advantages and disadvantages for this particular sequence.
| Feature | Cbz Strategy (Solution-Phase) | Fmoc Strategy (Solid-Phase) |
| Primary Method | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| Nα-Protection | Carbobenzyloxy (Cbz) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection | Hydrogenolysis (e.g., H₂, Pd/C) | Base-mediated (e.g., 20% piperidine (B6355638) in DMF) |
| Purification | Required after each coupling step | Only required for the final crude peptide |
| Key Advantage | Avoids on-resin aggregation issues | Automation-friendly, faster cycle times |
| Key Challenge | Labor-intensive, potential for low overall yield due to multiple purification steps | On-resin aggregation of the poly-glycine chain leading to incomplete reactions and difficult purification |
| Side-Chain Protection | Compatible with Benzyl (Bn) for Glu | Orthogonal to acid-labile side-chain protecting groups like Benzyl (Bn) |
| Expected Purity | Can be high, but dependent on rigorous purification at each stage | Highly dependent on the success of aggregation-disrupting techniques |
| Expected Yield | Potentially lower overall yield due to product loss during multiple workups | Can be high if aggregation is effectively managed |
Experimental Protocols
Cbz-Based Solution-Phase Synthesis of Glu(Bn)-Gly-Gly-Gly-Gly
This strategy involves the stepwise coupling of Cbz-protected amino acids in solution, with purification of the intermediate peptide at each step.
Step 1: Synthesis of Cbz-Gly-Gly-OH
-
Dissolve Gly-Gly in 1M NaOH and cool to 0-5°C.
-
Add Benzyl chloroformate (Cbz-Cl) dropwise while maintaining the pH at 9-10 with 2M NaOH.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Wash the reaction mixture with ether to remove unreacted Cbz-Cl.
-
Acidify the aqueous layer to pH 2 with cold 1M HCl to precipitate the product.
-
Filter, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) to yield Cbz-Gly-Gly-OH.
Step 2: Synthesis of Cbz-Gly-Gly-Gly-Gly-OH
-
Couple Cbz-Gly-Gly-OH with H-Gly-Gly-OEt using a suitable coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) in a solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
After the reaction is complete, filter the dicyclohexylurea (DCU) byproduct.
-
Wash the organic layer with dilute acid, base, and brine.
-
Dry the organic layer and evaporate the solvent.
-
Purify the resulting Cbz-Gly-Gly-Gly-Gly-OEt by column chromatography.
-
Saponify the ethyl ester using LiOH or NaOH in a THF/water mixture.
-
Acidify and extract the product to yield Cbz-Gly-Gly-Gly-Gly-OH.
Step 3: Synthesis of Cbz-Glu(Bn)-Gly-Gly-Gly-Gly-OH
-
Perform a hydrogenolysis reaction on a portion of the Cbz-Gly-Gly-Gly-Gly-OH from the previous step using H₂ and 10% Pd/C in methanol (B129727) to obtain H-Gly-Gly-Gly-Gly-OH.
-
Couple Cbz-Glu(Bn)-OH with H-Gly-Gly-Gly-Gly-OH using DCC/HOBt or another suitable coupling reagent combination like HATU/DIPEA in DMF.
-
After the reaction, precipitate the product by adding water.
-
Purify the crude product by recrystallization or column chromatography to obtain the final peptide, Cbz-Glu(Bn)-Gly-Gly-Gly-Gly-OH.
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of Glu(Bn)-Gly-Gly-Gly-Gly
This strategy utilizes a solid support and repeated cycles of deprotection and coupling. To mitigate aggregation of the poly-glycine sequence, the use of a dipeptide building block (Fmoc-Gly-Gly-OH) is highly recommended.[1]
Materials:
-
Wang resin pre-loaded with Fmoc-Gly
-
Fmoc-Gly-Gly-OH
-
Fmoc-Glu(Bn)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Protocol:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of Fmoc-Gly-Gly-OH:
-
In a separate vessel, pre-activate a 3-fold molar excess of Fmoc-Gly-Gly-OH with a 2.9-fold excess of HBTU/HOBt and a 6-fold excess of DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours.
-
Perform a ninhydrin (B49086) test to confirm the completion of the coupling. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling for the Second Fmoc-Gly-Gly-OH: Repeat step 2 (Fmoc Deprotection) and step 3 (Coupling) using another equivalent of Fmoc-Gly-Gly-OH.
-
Final Coupling of Fmoc-Glu(Bn)-OH:
-
Perform the Fmoc deprotection as described in step 2.
-
Couple Fmoc-Glu(Bn)-OH using the same activation and coupling procedure as in step 3.
-
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Synthetic Workflows
Concluding Remarks
For the synthesis of Glu(Bn)-Gly-Gly-Gly-Gly, both the Cbz and Fmoc strategies are viable but present different sets of challenges. The Cbz-based solution-phase approach, while classical, is likely to be more time-consuming and may suffer from lower overall yields due to the multiple purification steps required. However, it circumvents the primary issue of on-resin aggregation.
The Fmoc-based SPPS is a more modern and efficient approach in terms of labor and time. The critical factor for its success is the effective management of the on-resin aggregation of the poly-glycine chain. The use of dipeptide building blocks like Fmoc-Gly-Gly-OH is a key enabling technique to disrupt the secondary structure formation that leads to aggregation, thereby improving coupling efficiency and the final yield of the desired peptide. For routine and automated synthesis, a well-optimized Fmoc strategy would be the preferred method.
References
A Comparative Guide to Protecting Groups for D-Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides and complex molecules incorporating D-glutamic acid, the strategic selection of protecting groups is paramount to achieving high yields and purity. This guide provides an objective comparison of commonly employed protecting groups for the α-amino and γ-carboxyl functionalities of D-glutamic acid, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.
Introduction to Protecting Group Strategy
D-glutamic acid possesses three reactive sites: the α-amino group, the α-carboxyl group, and the γ-carboxyl group. Selective reaction at one site requires the temporary masking of the others using protecting groups. An ideal protecting group should be easy to introduce in high yield, stable under various reaction conditions, and readily removable with high efficiency and selectivity without affecting other parts of the molecule.[1]
The concept of orthogonality is central to the protection strategy of multifunctional molecules like glutamic acid. Orthogonal protecting groups are those that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[2][3] This is particularly crucial for synthesizing cyclic or branched peptides.
Comparison of α-Amino Protecting Groups
The most prevalent protecting groups for the α-amino function are the tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyloxycarbonyl (Z) groups. The choice between these largely depends on the overall synthetic strategy, particularly in solid-phase peptide synthesis (SPPS).[4]
| Protecting Group | Introduction Reagent | Cleavage Conditions | Advantages | Disadvantages |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acids (e.g., TFA)[4] | Stable to a wide range of non-acidic conditions.[4] | Harsh acidic cleavage may degrade sensitive peptides. |
| Fmoc | Fmoc-OSu or Fmoc-Cl | Mild base (e.g., 20% piperidine (B6355638) in DMF)[4] | Mild cleavage allows for the synthesis of sensitive peptides.[4] | The fluorenyl group can lead to aggregation in some sequences. |
| Z | Benzyl (B1604629) chloroformate (Z-Cl) | Catalytic hydrogenation (H₂/Pd) or strong acids (HBr/AcOH)[4] | Stable to mildly acidic and basic conditions. | Hydrogenolysis is incompatible with sulfur-containing residues. |
Comparison of γ-Carboxyl Protecting Groups
The side-chain carboxyl group of glutamic acid must often be protected to prevent side reactions during peptide coupling. Common protecting groups include tert-butyl (tBu), benzyl (Bn), and allyl (All) esters.
| Protecting Group | Introduction Method | Cleavage Conditions | Advantages | Disadvantages |
| tert-Butyl (tBu) Ester | Isobutylene or tert-butyl acetate (B1210297) with acid catalysis[5] | Strong acids (e.g., TFA)[2] | Stable to a wide range of conditions, including catalytic hydrogenation. | Cleaved under the same conditions as the Boc group, limiting orthogonality in Boc-SPPS. |
| Benzyl (Bn) Ester | Benzyl alcohol with an acid catalyst | Catalytic hydrogenation (H₂/Pd)[6] | Orthogonal to the Boc group. | Debenzylation can be slow and is not compatible with certain functional groups. |
| Allyl (All) Ester | Allyl alcohol with a coupling agent | Pd(0) catalysis[2][7] | Orthogonal to both Boc and Fmoc strategies.[2] | Requires a specific palladium catalyst for removal.[7] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-D-glutamic acid
This protocol describes the introduction of the Boc protecting group onto the α-amino group of D-glutamic acid.
Materials:
-
D-glutamic acid
-
Dioxane
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve D-glutamic acid in a 1:1 mixture of dioxane and 1 M aqueous NaOH in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-D-glutamic acid.[8]
Protocol 2: Synthesis of D-glutamic acid γ-tert-butyl ester (H-D-Glu(OtBu)-OH)
This protocol outlines the selective protection of the γ-carboxyl group of D-glutamic acid as a tert-butyl ester.
Materials:
-
N-Boc-D-glutamic acid
-
Anhydrous Dichloromethane (DCM)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve N-Boc-D-glutamic acid in anhydrous DCM.
-
Add DCC and a catalytic amount of DMAP.
-
Add tert-butanol and stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain N-Boc-D-Glu(OtBu)-OH.
-
To remove the Boc group, dissolve the purified product in a solution of TFA in DCM (typically 25-50% v/v).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Remove the solvent and excess TFA under reduced pressure to yield H-D-Glu(OtBu)-OH as a TFA salt.
Protocol 3: Synthesis of Fmoc-D-Glu(OAll)-OH
This protocol details the preparation of D-glutamic acid with an Fmoc-protected α-amino group and an allyl-protected γ-carboxyl group, a useful building block for orthogonal strategies.
Materials:
-
H-D-Glu(OAll)-OH
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve H-D-Glu(OAll)-OH in a mixture of dioxane and aqueous NaHCO₃ solution.
-
Add a solution of Fmoc-OSu in dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Wash the aqueous residue with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give Fmoc-D-Glu(OAll)-OH.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows for the protection of D-glutamic acid.
Caption: Orthogonal protection and deprotection strategies for D-glutamic acid.
Caption: A simplified workflow for incorporating Fmoc-D-Glu(OtBu)-OH into a peptide chain via Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The selection of an appropriate protecting group strategy is a critical decision in the chemical synthesis of D-glutamic acid-containing molecules. For routine SPPS, the Fmoc/tBu strategy is widely adopted due to its mild deprotection conditions for the α-amino group.[2] However, for the synthesis of complex peptides requiring selective side-chain modification, orthogonal protecting groups such as allyl esters for the γ-carboxyl group are indispensable.[2][7] The experimental protocols provided in this guide offer a starting point for the synthesis of key protected D-glutamic acid derivatives. Researchers should optimize these conditions based on the specific requirements of their target molecule and synthetic scale.
References
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. CN103232369B - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google Patents [patents.google.com]
- 6. Synthesis and chemical behaviour of D-glucosyl esters of glutamic acid having the side-chain carboxyl group involved in the glycosidic linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cem.de [cem.de]
- 8. benchchem.com [benchchem.com]
Benchmarking Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly: A Comparison with Commercial Enzyme Substrates for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptidic substrate Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly, a representative protease-cleavable linker for Antibody-Drug Conjugates (ADCs), against commercially available enzyme substrates. The information presented herein, supported by experimental data from various sources, is intended to assist researchers in selecting appropriate substrates for their drug development and enzyme activity assays.
Data Presentation: A Comparative Analysis of Enzyme Substrates
The following table summarizes the key characteristics of this compound, benchmarked against established commercial substrates for the lysosomal cysteine protease, Cathepsin B. Cathepsin B is a key enzyme in the intracellular processing of many ADC linkers.[1][2][3]
| Substrate | Primary Target Enzyme | Reported Kinetic Parameters (kcat/Km, M⁻¹s⁻¹) | Assay Readout | Key Features & Applications |
| This compound | Cathepsin B (presumed) | Data not available; performance is analogous to Val-Cit linkers.[2][4] | HPLC, LC-MS | Represents a class of cleavable linkers used in ADCs for targeted payload release. |
| Val-Cit-PABC-MMAE | Cathepsin B | t½ ≈ 240 min (in one study)[4] | HPLC, LC-MS | A widely used, well-characterized Cathepsin B-cleavable linker in ADCs.[3][5][6] |
| Z-Arg-Arg-AMC | Cathepsin B | 230 (pH 4.6), 1875 (pH 7.2)[7] | Fluorescence (Ex/Em: 360-380/440-460 nm)[8] | A selective fluorogenic substrate for Cathepsin B, though with lower catalytic efficiency at acidic pH.[9] |
| Z-Phe-Arg-AMC | Cathepsin B, Cathepsin L | 66667 (pH 4.6), 75000 (pH 7.2)[7] | Fluorescence (Ex/Em: 353-380/440-460 nm)[10] | A sensitive but less specific fluorogenic substrate, also cleaved by other cathepsins.[9] |
| Z-Nle-Lys-Arg-AMC | Cathepsin B | 48000 (pH 4.6), 66667 (pH 7.2)[7] | Fluorescence | A highly specific and efficient fluorogenic substrate for Cathepsin B across a broad pH range.[9][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of enzyme activity and substrate cleavage.
Protocol 1: Fluorogenic Cathepsin B Activity Assay
This protocol is adapted for the general use of fluorogenic substrates like Z-Arg-Arg-AMC to determine Cathepsin B activity.
Materials:
-
Recombinant Human Cathepsin B
-
Fluorogenic Substrate (e.g., Z-Arg-Arg-AMC)
-
Assay Buffer: 25 mM MES, pH 5.0[12]
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0[12]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Enzyme Activation: Incubate the Cathepsin B stock solution for 15 minutes at room temperature to ensure the active-site cysteine is in a reduced state.[12]
-
Assay Setup:
-
Prepare a working solution of the substrate by diluting the stock in Assay Buffer to the desired final concentration (e.g., 80 µM).[12]
-
Add 50 µL of the diluted, activated Cathepsin B solution to the wells of the microplate. Include a substrate blank control with 50 µL of Assay Buffer without the enzyme.[12]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.[12]
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em: 360/460 nm for AMC-based substrates).[9][13]
-
-
Data Analysis:
-
Subtract the fluorescence readings of the blank from the enzyme-containing wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Protocol 2: In Vitro ADC Linker Cleavage Assay (HPLC-Based)
This protocol outlines the measurement of payload release from an ADC, which is applicable to linkers like this compound.
Materials:
-
Antibody-Drug Conjugate (ADC) with a cleavable linker
-
Recombinant Human Cathepsin B
-
Assay Buffer: 10-25 mM Sodium Acetate, pH 5.0-6.0[4]
-
Activation Solution: 30-40 mM Dithiothreitol (DTT) in water[4]
-
Quenching Solution: 2% Formic Acid or a protease inhibitor cocktail[4]
-
HPLC system with a reverse-phase column (e.g., C18)
Procedure:
-
Enzyme Activation: Prepare an active enzyme solution by incubating a stock solution of Cathepsin B with the Activation Solution for 15-30 minutes at 37°C.[4]
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution (e.g., 1 µM final concentration) with the pre-warmed Assay Buffer.[4]
-
-
Reaction Initiation: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture (e.g., 20 nM final enzyme concentration).[4]
-
Time-Course Sampling: Incubate the reaction at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the Quenching Solution to stop the reaction.
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC to separate the intact ADC, released payload, and other components.
-
Quantify the amount of released payload at each time point by integrating the corresponding peak area and comparing it to a standard curve of the pure payload.
-
-
Data Analysis: Plot the concentration or percentage of the released payload against time to determine the cleavage rate and/or the half-life of the linker.[4]
Visualizing the Enzymatic Release of ADC Payload
The following diagrams illustrate the key steps in the mechanism of action of an ADC with a protease-cleavable linker and the general workflow for an in vitro cleavage assay.
Discussion and Conclusion
The benchmarking data and protocols presented provide a framework for evaluating this compound and similar peptidic linkers. While direct kinetic data for this specific linker is not publicly available, its function as a component of ADCs places it in the context of other well-studied cleavable linkers like Val-Cit.
Commercial fluorogenic substrates such as Z-Arg-Arg-AMC and the more specific Z-Nle-Lys-Arg-AMC are invaluable for high-throughput screening of enzyme activity and for characterizing enzyme inhibitors.[7][9] They offer a continuous, real-time readout of proteolytic cleavage. However, the ultimate performance of a linker like this compound within an ADC is best assessed by directly measuring the release of the cytotoxic payload, for which HPLC-based methods are the standard.[4]
The choice of substrate is therefore dependent on the experimental objective. For fundamental enzyme characterization and inhibitor screening, the commercial fluorogenic substrates are superior. For the preclinical evaluation of an ADC, direct analysis of linker cleavage and payload release is essential.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Val-Cit-PAB-MMAE - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Cathepsin B Substrate | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 12. benchchem.com [benchchem.com]
- 13. 组织蛋白酶B的酶活检测 [sigmaaldrich.com]
A Comparative Guide to the Structural Analysis of Cbz-Protected Peptides Using X-Ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional structure of a peptide is fundamental to understanding its biological function, mechanism of action, and potential as a therapeutic agent. The carboxybenzyl (Cbz) protecting group, a cornerstone in classical peptide synthesis, remains highly relevant for solution-phase synthesis and fragment condensation strategies.[1][2][3] Determining the atomic-resolution structure of these Cbz-protected intermediates can provide critical insights into conformational preferences, intermolecular interactions, and crystal packing, which can influence solubility, stability, and the synthetic pathway itself.
This guide provides an objective comparison of X-ray crystallography against other common analytical techniques for the structural elucidation of Cbz-protected peptides. It includes supporting data, detailed experimental protocols, and a complete workflow visualization to aid researchers in selecting and implementing the most appropriate analytical strategy.
Comparison of Key Structural Analysis Techniques
While several methods can probe peptide structure, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary techniques for determining three-dimensional structures at or near atomic resolution.[4] Each method is based on different physical principles and offers distinct advantages and limitations.
Table 1: Performance Comparison of X-Ray Crystallography vs. NMR Spectroscopy for Peptide Analysis
| Feature | X-Ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid state (requires single crystals) | Solution state (near-physiological conditions possible)[5] |
| Primary Output | A static, time-averaged 3D model of electron density.[4] | An ensemble of structures consistent with experimental distance/angle restraints. |
| Resolution | Typically high resolution (often < 1.5 Å for small molecules). | Generally lower resolution compared to crystallography for static structures.[5] |
| Molecular Size | No theoretical upper size limit, contingent on crystal quality.[4] | Practically limited to smaller peptides and proteins (typically < 30-40 kDa).[4][5] |
| Dynamic Information | Limited; provides information on atomic displacement (B-factors) but not large-scale motions. | Excellent for studying molecular dynamics, conformational changes, and flexibility in solution.[5][6] |
| Key Challenge | Growing diffraction-quality single crystals, which can be a significant bottleneck.[5][7] | Signal overlap and spectral complexity, especially for larger or aggregating peptides. |
| Hydrogen Atoms | Generally not visible in electron density maps due to low scattering power.[4][8] | Directly observed, providing crucial information on hydrogen bonds and protonation states. |
Experimental Workflow for Crystallographic Analysis
The process of determining a crystal structure, from a purified peptide to a final refined model, involves a series of distinct experimental and computational stages.
Caption: Workflow for the structural analysis of Cbz-protected peptides.
Experimental Protocols
Synthesis and Purification of Cbz-Protected Peptide
The Cbz group is typically introduced to protect the N-terminus of an amino acid or peptide.[3][9] For short peptides, this is often accomplished via solution-phase synthesis.
-
Materials : Cbz-Cl (Benzyl chloroformate), desired amino acids, coupling reagents (e.g., DCC, HOBt), solvents (e.g., DCM, DMF), base (e.g., DIPEA), purification solvents (e.g., acetonitrile, water), trifluoroacetic acid (TFA) for deprotection of other groups if necessary.
-
Protection Step : The N-terminal amino group is protected by reacting the peptide with Cbz-Cl under basic conditions. The reaction progress is monitored by TLC or LC-MS.[3]
-
Coupling & Deprotection Cycles : Subsequent amino acids (with their N-terminus protected, e.g., with Boc or Fmoc) are coupled sequentially. The Cbz group is stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal.[1][3]
-
Purification : The final Cbz-protected peptide is purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC). The purified product is lyophilized to obtain a fluffy, solid powder.
Crystallization of the Cbz-Protected Peptide
Growing a single crystal suitable for X-ray diffraction is often the most challenging step.[7] Several methods can be employed, and success often requires screening a wide range of conditions.[10]
-
General Principle : Crystallization is achieved by slowly bringing a solution of the peptide to a state of supersaturation, from which crystals can nucleate and grow.[11]
-
Method 1: Slow Evaporation [12][13]
-
Dissolve the purified peptide in a suitable solvent (e.g., methanol, ethanol, ethyl acetate) to near saturation in a small, clean vial.
-
Cover the vial with a cap or parafilm containing a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.
-
-
Method 2: Vapor Diffusion [12][13]
-
Prepare a concentrated solution of the peptide in a good solvent (e.g., 2-5 µL in a small vial or on a coverslip).
-
Place this vial/coverslip inside a larger, sealed chamber that contains a reservoir of a volatile "anti-solvent" in which the peptide is poorly soluble.
-
The anti-solvent vapor slowly diffuses into the peptide solution, reducing its solubility and inducing crystallization.[10]
-
-
Method 3: Solvent Layering / Liquid-Liquid Diffusion [12][13]
-
Dissolve the peptide in a small amount of a dense "good" solvent at the bottom of a narrow tube.
-
Carefully layer a less dense, miscible "anti-solvent" on top of this solution, creating a distinct interface.
-
Over time, the solvents will slowly mix at the interface, creating a zone of supersaturation where crystals may form.
-
X-Ray Diffraction Data Collection
Once a suitable crystal is obtained, its diffraction pattern is measured. This is the final experimental stage before computational analysis.[14][15]
-
Crystal Mounting : A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K) to prevent radiation damage.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer.[16] A high-intensity X-ray beam is directed at the crystal, which is slowly rotated.[14]
-
Diffraction Pattern Recording : As the crystal rotates, the X-rays are scattered by the electrons in the molecules, creating a unique diffraction pattern of spots that are recorded on a detector.[6] A complete dataset consists of hundreds of images taken at different crystal orientations.[17]
Structure Solution and Refinement
This stage is purely computational and involves converting the raw diffraction data into a final, validated 3D atomic model.[17][18]
-
Data Processing : The raw images are processed to locate the diffraction spots, determine their intensities, and assign indices (h,k,l) to each reflection. The data are then scaled and merged to produce a single reflection file.[17]
-
Phase Determination : The diffraction experiment records intensities but loses phase information, which is essential for calculating the electron density map. For small molecules like Cbz-peptides, this "phase problem" is typically solved using direct methods.[14]
-
Model Building and Refinement : An initial atomic model is built into the calculated electron density map. This model is then iteratively refined to improve its fit with the experimental data, resulting in a final structure with low R-factors (a measure of agreement between the model and data).
Quantitative Data Presentation
The final output of a crystallographic analysis is a set of atomic coordinates and a wealth of quantitative data that describe the quality of the crystal and the refined structure.
Table 2: Representative Crystallographic Data for a Cbz-Dipeptide
| Parameter | Value | Description |
| Formula | C₂₄H₂₈N₂O₅ | Molecular formula of the peptide. |
| Crystal System | Monoclinic | The crystal lattice system. |
| Space Group | P2₁/c | The symmetry of the unit cell. |
| Unit Cell (a, b, c) | 10.15 Å, 15.23 Å, 14.89 Å | Dimensions of the unit cell. |
| Unit Cell (α, β, γ) | 90°, 105.6°, 90° | Angles of the unit cell. |
| Resolution (Å) | 0.85 Å | A measure of the level of detail observed. |
| Measured Reflections | 25,104 | Total number of diffraction spots measured. |
| Unique Reflections | 4,895 | Number of independent reflections after processing. |
| Completeness (%) | 99.8% | Percentage of all possible reflections measured. |
| Redundancy | 5.1 | Average number of times each unique reflection was measured. |
| R-work / R-free | 0.041 / 0.045 | Measures of agreement between the model and the data. Lower is better. |
| CCDC Number | XXXXXXX | Deposition number for the Cambridge Crystallographic Data Centre. |
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. people.bu.edu [people.bu.edu]
- 5. Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 7. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 9. Peptide synthesis - Amino group protection [quimicaorganica.org]
- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. rigaku.com [rigaku.com]
- 17. portlandpress.com [portlandpress.com]
- 18. Small Molecule X-Ray Diffraction Facility | University of Montana [umt.edu]
Safety Operating Guide
Prudent Disposal of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly: A Guide for Laboratory Professionals
The proper disposal of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly, a protected peptide, is a critical aspect of laboratory safety and environmental responsibility. Due to the absence of specific toxicological and environmental hazard data, this compound must be handled with caution, treating it as a potentially hazardous substance. The presence of a GHS07 "Warning" pictogram on supplier information suggests that the compound may cause skin and eye irritation.
Immediate Safety and Handling Protocols
Before commencing any disposal-related activities, the following personal protective equipment (PPE) must be worn:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.
-
Body Protection: A properly fastened laboratory coat must be worn.
All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
While a comprehensive hazard profile is unavailable, the following table summarizes the known chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₂₈H₃₃N₅O₁₀ |
| Molecular Weight | 599.59 g/mol |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage all contaminated materials as hazardous chemical waste.
Experimental Protocol: Waste Segregation and Collection
Objective: To safely collect and segregate all waste streams containing this compound for proper disposal.
Methodology:
-
Solid Waste Segregation:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
This includes:
-
Empty vials that originally contained the compound.
-
Contaminated personal protective equipment (e.g., gloves).
-
Pipette tips, weighing papers, and other disposable labware that have come into contact with the chemical.
-
-
-
Liquid Waste Segregation:
-
Collect all liquid waste, including unused solutions and solvent rinses from contaminated glassware, in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Ensure the waste container is compatible with the solvents used.
-
Crucially, do not dispose of any liquid waste containing this compound down the drain.
-
-
Labeling of Waste Containers:
-
All hazardous waste containers must be labeled with the words "HAZARDOUS WASTE".
-
The label must also clearly identify the contents, including "this compound" and any solvents present with their approximate concentrations.
-
-
Storage of Hazardous Waste:
-
Store the sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and ensure segregation from incompatible waste streams (e.g., strong acids, bases, or oxidizers).
-
-
Final Disposal:
-
Once a waste container is full, or in accordance with your institution's policies, arrange for a hazardous waste pickup through your EHS department.
-
Do not attempt to treat or neutralize the chemical waste unless it is a specifically approved and documented procedure by your institution's EHS office. While chemical degradation of the Cbz and benzyl (B1604629) ester groups via methods like hydrolysis is possible, these procedures should only be undertaken by trained personnel following a validated protocol for waste treatment.
-
Disposal Workflow Visualization
The logical flow for the proper disposal of this compound is outlined in the diagram below.
Caption: Logical workflow for the proper disposal of this compound.
Essential Safety and Logistical Information for Handling Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly. The following procedural guidance is designed to ensure a safe laboratory environment and maintain research integrity.
Hazard Identification and Classification
GHS Pictogram:
Signal Word:
-
Warning [1]
Associated Hazard Statements (based on similar compounds):
| Hazard Code | Hazard Statement | Description |
| H302 | Harmful if swallowed[3][4][5][6] | Ingestion of the substance may lead to adverse health effects. |
| H315 | Causes skin irritation[3][4][5] | Direct contact with the skin may cause irritation or inflammation. |
| H319 | Causes serious eye irritation[3][4][5][7] | Direct contact with the eyes may result in significant irritation. |
| H335 | May cause respiratory irritation[3][4][8] | Inhalation of the powder may irritate the respiratory tract. |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure and prevent contamination when handling this compound, particularly in its powdered form.[9][10]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and potential splashes.[9][10] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing, such as during bulk handling or reconstitution.[10] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard requirement.[9] Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from spills and contamination.[9][10] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing or handling the lyophilized powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[9][10][11] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical for both user safety and maintaining the integrity of the peptide.
Experimental Workflow Diagram
Caption: Workflow for the safe handling, storage, and disposal of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before beginning any work, thoroughly review this safety guide and any available SDS for similar compounds.[9]
-
Work in a designated, well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder form.[9]
-
Ensure all necessary PPE is worn correctly.
-
Prepare and clean all work surfaces and have necessary equipment (e.g., spatulas, vials, solvents) ready.
-
-
Handling the Lyophilized Powder:
-
Before opening, allow the sealed container of the lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the powder.[10]
-
Carefully weigh the desired amount of powder in the fume hood to minimize inhalation risk.[9] Avoid creating dust clouds.
-
Promptly and securely reseal the container after weighing.
-
-
Reconstitution:
-
Add the appropriate solvent to the vial containing the peptide.
-
Gently swirl or vortex to dissolve the peptide. Sonication may be used if necessary, but avoid excessive heating.[10]
-
-
Storage:
-
Lyophilized Peptide: For long-term storage, keep the powder in a tightly sealed container at -20°C, protected from light.[12][13]
-
Peptide in Solution: It is recommended to prepare single-use aliquots of the reconstituted peptide and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[10][13]
-
Disposal Plan
All waste materials contaminated with this compound must be disposed of as chemical waste in accordance with local, state, and federal regulations. Never dispose of this chemical in the regular trash or down the drain.[9][14]
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled "Hazardous Chemical Waste" solid waste container | Place all contaminated solid materials, including gloves, pipette tips, weighing paper, and empty vials, into this container. |
| Liquid Waste | Labeled "Hazardous Chemical Waste" liquid waste container (non-halogenated) | Dispose of all unused or excess peptide solutions and solvent rinses into this container. Ensure the container is compatible with the solvents used. |
| Sharps Waste | Approved sharps container | Dispose of any contaminated needles or other sharps in a designated sharps container. |
Disposal Protocol:
-
Segregation: Collect solid and liquid waste in separate, clearly labeled, and appropriate hazardous waste containers.[9][14]
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Chemical Waste," the full chemical name (this compound), and any solvents present.
-
Storage: Store waste containers in a designated, secure secondary containment area away from incompatible materials until they can be collected.[14]
-
Collection: Arrange for waste pickup through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor.[9][14]
Emergency Procedures
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills of powder, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Clean the spill area thoroughly. |
References
- 1. - Using the GHS | Safe Work Australia [safeworkaustralia.gov.au]
- 2. gmplabeling.com [gmplabeling.com]
- 3. H-phrases [msds-eu.com]
- 4. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 5. Search results | FPS Public Health [health.belgium.be]
- 6. H-phrases (hazard statements) [stoffenmanager.com]
- 7. chem-space.com [chem-space.com]
- 8. GHS Hazard Statements - List, Codes & Implementation | BradyCanada.ca [bradycanada.ca]
- 9. peptide24.store [peptide24.store]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. maxedoutcompounds.com [maxedoutcompounds.com]
- 13. realpeptides.co [realpeptides.co]
- 14. benchchem.com [benchchem.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
